GNE 2861
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-[2-[3-(2-aminopyrimidin-4-yl)-2-(2-methoxyethylamino)benzimidazol-5-yl]ethynyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-30-14-13-25-21-26-17-6-5-16(7-11-22(29)9-3-2-4-10-22)15-18(17)28(21)19-8-12-24-20(23)27-19/h5-6,8,12,15,29H,2-4,9-10,13-14H2,1H3,(H,25,26)(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMIHOUHYSGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=C(N1C3=NC(=NC=C3)N)C=C(C=C2)C#CC4(CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-2861: A Targeted Approach to Overcoming Tamoxifen Resistance in ERα-Positive Breast Cancer
An In-depth Technical Guide on the Mechanism of Action of GNE-2861
Introduction
GNE-2861 is a potent and selective small molecule inhibitor of the group II p21-activated kinases (PAKs), PAK4, PAK5, and PAK6.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of GNE-2861, with a particular focus on its role in overcoming tamoxifen (B1202) resistance in estrogen receptor-alpha (ERα)-positive breast cancer. The information presented is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of the PAK4-ERα Signaling Axis
The primary mechanism of action of GNE-2861 in the context of tamoxifen-resistant breast cancer involves the disruption of a critical signaling pathway orchestrated by p21-activated kinase 4 (PAK4) and estrogen receptor-alpha (ERα). In tamoxifen-resistant breast cancer cells, a positive feedback loop is established where ERα promotes the expression of PAK4. Subsequently, PAK4 phosphorylates ERα at the serine 305 residue (S305). This phosphorylation event is crucial as it stabilizes the ERα protein, enhances its transcriptional activity, and ultimately drives the expression of ERα target genes, contributing to tamoxifen resistance.
GNE-2861 directly inhibits the kinase activity of PAK4, thereby breaking this feedback loop. By preventing the phosphorylation of ERα at S305, GNE-2861 leads to a decrease in ERα protein levels and a reduction in its transcriptional activity. This targeted inhibition effectively resensitizes tamoxifen-resistant breast cancer cells to the effects of tamoxifen.
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of GNE-2861.
Table 1: Inhibitory Activity of GNE-2861 against Group II PAKs
| Kinase | IC50 (nM) |
| PAK4 | 7.5[1][2][3][4][5][6] |
| PAK5 | 126[1][2][3] |
| PAK6 | 36[1][2][3] |
Table 2: Selectivity of GNE-2861 for Group II vs. Group I PAKs
| Kinase | IC50 (µM) |
| PAK1 | 5.42[3][7] |
| PAK2 | 0.97[3][7] |
| PAK3 | >10[3][7] |
Table 3: Effect of GNE-2861 on Tamoxifen Sensitivity in Breast Cancer Cell Lines
| Cell Line | Treatment | Approximate IC50 of Tamoxifen (µM) |
| MCF-7 | Control | 7 |
| MCF-7 | GNE-2861 (1 µM) | < 7 (sensitized) |
| MCF-7/LCC2 (Tamoxifen-Resistant) | Control | 14 |
| MCF-7/LCC2 (Tamoxifen-Resistant) | GNE-2861 (1 µM) | ~7 (restored sensitivity) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the primary literature are provided below.
Cell Culture and Reagents
-
Cell Lines: MCF-7 and tamoxifen-resistant MCF-7/LCC2 human breast cancer cells were utilized.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Reagents: GNE-2861 was dissolved in DMSO to prepare stock solutions. Tamoxifen was similarly prepared in a suitable solvent.
Western Blotting and Immunoprecipitation
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibodies:
-
Primary antibodies: Rabbit anti-ERα, rabbit anti-phospho-ERα (Ser305), rabbit anti-PAK4, and mouse anti-β-actin.
-
Secondary antibodies: HRP-conjugated goat anti-rabbit and goat anti-mouse IgG.
-
-
Detection: Proteins were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Immunoprecipitation: For co-immunoprecipitation, cell lysates were incubated with anti-ERα antibody overnight, followed by incubation with protein A/G-agarose beads. The immunoprecipitates were then washed and analyzed by Western blotting.
Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: Cells were treated with various concentrations of tamoxifen in the presence or absence of GNE-2861 for 48 hours.
-
WST-1 Reagent Addition: After the treatment period, WST-1 reagent was added to each well and incubated for 2 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Wound Healing (Migration) Assay
-
Cell Seeding: Cells were seeded in 6-well plates and grown to confluence.
-
Creating the "Wound": A sterile pipette tip was used to create a scratch in the cell monolayer.
-
Treatment: The cells were washed to remove debris and then incubated with a medium containing GNE-2861 or a vehicle control.
-
Imaging: Images of the scratch were taken at 0 and 24 hours.
-
Analysis: The width of the wound was measured at different time points to quantify cell migration.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of GNE-2861 in overcoming tamoxifen resistance.
Experimental Workflow Diagram
Caption: Workflow for evaluating the effects of GNE-2861.
References
- 1. Hyperactivation of p21-Activated Kinases in Human Cancer and Therapeutic Sensitivity [mdpi.com]
- 2. Regulation of Vascular Injury and Repair by P21-Activated Kinase 1 and P21-Activated Kinase 2: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dissecting the Roles of PDCD4 in Breast Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncogen.org [oncogen.org]
GNE-2861: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-2861 is a potent and highly selective, ATP-competitive inhibitor of the Group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6. Developed by Genentech, it has emerged as a valuable chemical probe for elucidating the biological functions of this kinase subfamily. Its exquisite selectivity over Group I PAKs (PAK1, PAK2, and PAK3) and the broader kinome makes it a critical tool for studying PAK4/5/6-mediated signaling pathways. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to GNE-2861.
Discovery and Chemical Properties
GNE-2861, also referred to as compound 17 in its discovery publication, was identified through structure-based drug design. It has the chemical formula C22H26N6O2 and a molecular weight of 406.48 g/mol .
Table 1: Chemical and Physical Properties of GNE-2861
| Property | Value |
| Chemical Name | 1-(2-(1-(2-aminopyrimidin-4-yl)-2-((2-methoxyethyl)amino)-1H-benzo[d]imidazol-6-yl)ethynyl)cyclohexan-1-ol |
| Molecular Formula | C22H26N6O2 |
| Molecular Weight | 406.48 g/mol |
| CAS Number | 1394121-05-1 |
| PDB IDs | 4O0T, 4O0V |
Mechanism of Action
Signaling Pathway
GNE-2861 primarily targets the signaling pathways downstream of PAK4, PAK5, and PAK6. These kinases are implicated in various cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and survival. A key pathway influenced by GNE-2861 is the PAK4-mediated signaling cascade, which can impact cancer-related processes.
Quantitative Data
Table 2: In Vitro Kinase Inhibition Profile of GNE-2861
| Kinase | IC50 (nM) | Ki (nM) |
| PAK4 | 7.5 | 3.3 |
| PAK5 | 36 | - |
| PAK6 | 126 | - |
| PAK1 | 5420 | 2900 |
| PAK2 | 970 | - |
| PAK3 | >10000 | - |
Table 3: Cellular Activity of GNE-2861
| Cell Line | Assay | Effect | Concentration |
| MDA-MB-436 | Cell Migration | Inhibition | 0.1-50 µM |
| MDA-MB-436 | Cell Viability | Reduction | 0.1-50 µM |
| MCF-10A PIK3CA | Cell Migration | Inhibition | 0.1-50 µM |
| MCF-10A PIK3CA | Cell Viability | Reduction | 0.1-50 µM |
| MCF-7/LCC2 (Tamoxifen-resistant) | Tamoxifen (B1202) Sensitivity | Sensitization | 50 µM |
Experimental Protocols
Kinase Inhibition Assay (FRET-based)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to determine the in vitro potency of GNE-2861 against PAK isoforms. The general workflow for such an assay is as follows:
Protocol Outline:
-
Reagents : Recombinant human PAK kinase domain, FRET peptide substrate, Lanthanide-labeled antibody specific for the phosphorylated substrate, ATP, and test compound (GNE-2861).
-
Assay Plate Preparation : A dilution series of GNE-2861 is prepared in DMSO and added to the assay plate.
-
Kinase Reaction : The kinase and peptide substrate are added to the wells containing the inhibitor. The reaction is initiated by the addition of ATP. The plate is incubated at room temperature to allow for substrate phosphorylation.
-
Detection : A solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.
-
Signal Measurement : After an incubation period, the TR-FRET signal is measured. The ratio of the acceptor and donor emission is calculated and used to determine the extent of kinase inhibition. IC50 values are then calculated from the dose-response curves.
Cell Migration Assay (Boyden Chamber)
The effect of GNE-2861 on cancer cell migration is typically assessed using a Boyden chamber assay (e.g., Transwell inserts).
Protocol Outline:
-
Cell Culture : Breast cancer cell lines (e.g., MDA-MB-231) are cultured to sub-confluency.
-
Serum Starvation : Cells are serum-starved for 24 hours prior to the assay to minimize baseline migration.
-
Assay Setup : Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding : Serum-starved cells are harvested, resuspended in serum-free media containing various concentrations of GNE-2861, and seeded into the upper chamber of the Transwell inserts.
-
Incubation : The plate is incubated for a defined period (e.g., 24 hours) to allow for cell migration through the membrane.
-
Cell Fixation and Staining : Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Quantification : The stained cells are imaged, and the number of migrated cells is counted in several random fields of view. The results are expressed as a percentage of the control (vehicle-treated) cells.
WST-1 Cell Proliferation Assay
To assess the effect of GNE-2861 on cell viability and its ability to sensitize cells to other drugs like tamoxifen, a WST-1 assay is employed.
Protocol Outline:
-
Cell Seeding : Cells (e.g., MCF-7 and tamoxifen-resistant MCF-7/LCC2) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : The cells are treated with a dose range of tamoxifen in the presence or absence of a fixed concentration of GNE-2861 (e.g., 50 µM).
-
Incubation : The plates are incubated for a specified duration (e.g., 48 hours).
-
WST-1 Reagent Addition : WST-1 reagent is added to each well, and the plates are incubated for a further 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 to formazan (B1609692).
-
Absorbance Measurement : The absorbance of the formazan product is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : The number of viable cells is calculated relative to the vehicle-treated control, and dose-response curves are generated to determine the IC50 of tamoxifen with and without GNE-2861.
Conclusion
GNE-2861 is a well-characterized, potent, and selective inhibitor of Group II PAKs, making it an indispensable tool for chemical biology and drug discovery research. Its defined mechanism of action and the availability of detailed experimental protocols for its characterization facilitate its use in probing the roles of PAK4, PAK5, and PAK6 in health and disease. While its poor oral bioavailability may limit its direct therapeutic potential, it serves as an excellent starting point for the development of more drug-like Group II PAK inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers aiming to utilize GNE-2861 in their studies.
GNE-2861: A Potent and Selective Inhibitor of Group II p21-Activated Kinases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GNE-2861 is a small molecule inhibitor that demonstrates high potency and selectivity for the Group II p21-activated kinases (PAKs), namely PAK4, PAK5, and PAK6. This technical guide provides a comprehensive overview of the biochemical and cellular targets of GNE-2861, detailing its mechanism of action and providing experimental protocols for its characterization. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting PAK kinases. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Target Profile of GNE-2861
GNE-2861 is a potent, ATP-competitive inhibitor of the Group II p21-activated kinases (PAKs). Its primary targets are PAK4, PAK5, and PAK6. It displays significant selectivity for Group II PAKs over Group I members (PAK1, PAK2, and PAK3).
Biochemical Potency and Selectivity
The inhibitory activity of GNE-2861 has been characterized through various biochemical assays, with key quantitative data summarized below.
| Target | IC50 (nM) | Ki (nM) | Notes |
| Group II PAKs | |||
| PAK4 | 7.5[1][2][3][4] | 3.3[5] | Primary target |
| PAK5 | 126[1][2][3][4] | - | |
| PAK6 | 36[1][2][3][4] | - | |
| Group I PAKs | |||
| PAK1 | 5420[6][7] | 2900[5] | >700-fold selectivity for PAK4 vs PAK1 |
| PAK2 | 970[6][7] | - | >130-fold selectivity for PAK4 vs PAK2 |
| PAK3 | >10000[6][7] | - | >1300-fold selectivity for PAK4 vs PAK3 |
Table 1: Biochemical potency and selectivity of GNE-2861 against PAK family kinases.
Kinome-Wide Selectivity
GNE-2861 has been profiled against a broad panel of kinases to assess its selectivity. In a screen of 222 kinases, GNE-2861 demonstrated exquisite selectivity for Group II PAKs, with minimal inhibition of other kinases at a concentration of 100 nM.[5] This high degree of selectivity makes GNE-2861 a valuable tool for specifically probing the function of Group II PAKs.
Cellular Mechanism of Action and Key Signaling Pathways
GNE-2861 exerts its cellular effects by inhibiting the kinase activity of PAK4, PAK5, and PAK6, thereby modulating downstream signaling pathways involved in cell proliferation, migration, and survival. A particularly well-characterized mechanism involves the interplay between PAK4 and Estrogen Receptor Alpha (ERα) in the context of breast cancer.
The PAK4-ERα Positive Feedback Loop in Tamoxifen-Resistant Breast Cancer
In tamoxifen-resistant breast cancer cells, a positive feedback loop exists between PAK4 and ERα. ERα, a key driver of breast cancer growth, can bind to the PAK4 gene promoter, leading to increased PAK4 expression.[8] In turn, PAK4 can phosphorylate ERα at Serine 305, which stabilizes the ERα protein and enhances its transcriptional activity.[8] This creates a feed-forward mechanism that promotes tamoxifen (B1202) resistance. GNE-2861, by inhibiting PAK4, disrupts this loop, leading to decreased ERα stability and activity, and consequently re-sensitizing resistant cells to tamoxifen.[1][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of GNE-2861.
Biochemical Kinase Assay (FRET-based)
This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to measure the kinase activity of PAK4 and its inhibition by GNE-2861.
Materials:
-
Recombinant human PAK4 kinase domain
-
FRET peptide substrate
-
ATP
-
GNE-2861
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved FRET measurements
Procedure:
-
Prepare a serial dilution of GNE-2861 in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer containing the FRET peptide substrate and ATP.
-
Add 50 nL of the GNE-2861 serial dilution to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of assay buffer containing the recombinant PAK4 enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA.
-
Read the plate on a FRET-compatible plate reader to measure the phosphorylation of the substrate.
-
Calculate the percent inhibition for each concentration of GNE-2861 and determine the IC50 value.
Cell Proliferation Assay (WST-1)
This protocol outlines the use of a WST-1 assay to assess the effect of GNE-2861 on the proliferation of cancer cells.
Materials:
-
MCF-7 or other suitable cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
GNE-2861
-
WST-1 reagent
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of GNE-2861 for 48-72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of GNE-2861 and determine the GI50 value.
Cell Migration Assay (Transwell)
This protocol describes a transwell migration assay to evaluate the effect of GNE-2861 on cancer cell migration.
Materials:
-
MDA-MB-231 or other migratory cancer cell line
-
Transwell inserts (8 µm pore size)
-
Serum-free and serum-containing cell culture medium
-
GNE-2861
-
Crystal violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
Pre-treat cells with GNE-2861 or vehicle control for 24 hours.
-
Resuspend the cells in serum-free medium and seed them into the upper chamber of the transwell inserts.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 16-24 hours to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the effect of GNE-2861 on cell migration.
Western Blotting
This protocol is for assessing the effect of GNE-2861 on the protein levels and phosphorylation status of PAK4 and ERα.
Materials:
-
MCF-7 cells
-
GNE-2861
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-PAK4, anti-p-ERα Ser305, anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MCF-7 cells with GNE-2861 for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation.
Conclusion
GNE-2861 is a highly potent and selective inhibitor of Group II PAK kinases. Its well-defined mechanism of action, particularly in the context of disrupting the PAK4-ERα signaling axis in breast cancer, makes it a valuable chemical probe for studying the biology of PAK4, PAK5, and PAK6. The detailed protocols provided in this guide will enable researchers to further investigate the therapeutic potential of GNE-2861 and other Group II PAK inhibitors in various disease models.
References
- 1. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
GNE-2861: A Technical Guide to a Selective Group II PAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-2861 is a potent and selective small molecule inhibitor targeting Group II p21-activated kinases (PAKs), with notable activity against PAK4. This document provides a comprehensive technical overview of GNE-2861, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and a summary of its known quantitative data. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery who are interested in the therapeutic potential of PAK4 inhibition.
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that play crucial roles in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. The PAK family is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6). PAK4, in particular, has emerged as an attractive therapeutic target in oncology due to its overexpression and association with poor prognosis in several cancers. GNE-2861 was developed as a selective inhibitor of Group II PAKs, demonstrating significant potency against PAK4.[1] Its selectivity profile and mechanism of action make it a valuable tool for elucidating the biological functions of PAK4 and for exploring the therapeutic potential of targeting this kinase.
Biochemical and Cellular Activity of GNE-2861
GNE-2861 exhibits potent inhibitory activity against Group II PAKs, with a high degree of selectivity over Group I PAKs and a broader panel of kinases.
Table 1: Biochemical Activity of GNE-2861 Against PAK Isoforms
| Kinase | IC50 (nM) | Ki (nM) |
| PAK4 | 7.5[2] | 3.3[3] |
| PAK5 | 36[4] | - |
| PAK6 | 126[4] | - |
| PAK1 | - | 2900[3] |
Data compiled from multiple sources.[2][3][4]
Table 2: Kinase Selectivity Profile of GNE-2861
| Kinase Panel | Number of Kinases Tested | Concentration of GNE-2861 | Percentage of Kinases with >50% Inhibition |
| Invitrogen Kinase Panel | 222 | 100 nM | <3% (excluding PAK4, 5, 6)[3] |
GNE-2861 demonstrates high selectivity for Group II PAKs.[3]
In cellular assays, GNE-2861 has been shown to inhibit the proliferation of cancer cells and sensitize them to other therapeutic agents. For instance, in tamoxifen-resistant breast cancer cells, GNE-2861 treatment led to the restoration of tamoxifen (B1202) sensitivity.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of GNE-2861.
Biochemical Kinase Inhibition Assay (FRET-based)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of GNE-2861 against PAK4.
Materials:
-
Recombinant human PAK4 kinase domain
-
FRET peptide substrate (e.g., a peptide containing a PAK4 phosphorylation motif flanked by a donor and an acceptor fluorophore)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
GNE-2861 (or other test compounds)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of GNE-2861 in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted GNE-2861 or DMSO (vehicle control).
-
Add the PAK4 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the FRET peptide substrate and ATP. The final ATP concentration should be close to its Km for PAK4.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a solution containing EDTA.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the ratio of acceptor to donor fluorescence. The percentage of inhibition is determined relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of GNE-2861 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7/LCC2 tamoxifen-resistant breast cancer cells)
-
Complete cell culture medium
-
GNE-2861
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of GNE-2861 (and/or other compounds like tamoxifen) or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of GNE-2861 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest suspended in a suitable medium (e.g., PBS or Matrigel)
-
GNE-2861 formulated for in vivo administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[6]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer GNE-2861 or the vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Evaluate the anti-tumor efficacy of GNE-2861 by comparing the tumor growth in the treated group to the control group.
Visualizations
PAK4 Signaling Pathway
The following diagram illustrates the central role of PAK4 in various cellular signaling pathways implicated in cancer.
Caption: Simplified PAK4 signaling pathway and the point of inhibition by GNE-2861.
Experimental Workflow for GNE-2861 Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like GNE-2861.
Caption: General experimental workflow for the characterization of a kinase inhibitor.
Conclusion
GNE-2861 is a valuable chemical probe for studying the biology of Group II PAKs, particularly PAK4. Its high potency and selectivity make it a useful tool for dissecting the roles of PAK4 in various cellular contexts. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting PAK4 with inhibitors like GNE-2861. Further investigation into its pharmacokinetic properties and in vivo efficacy in a broader range of preclinical models is warranted to fully assess its potential as a clinical candidate.
References
- 1. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
GNE-2861: A Technical Guide to its Selectivity for Group II p21-Activated Kinases
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the small molecule inhibitor GNE-2861, with a specific focus on its selectivity for the group II p21-activated kinases (PAKs). We will explore its quantitative inhibitory profile, the experimental methodologies used for its characterization, and its place within the broader context of PAK signaling.
Introduction to p21-Activated Kinases (PAKs)
The p21-activated kinases (PAKs) are a family of six serine/threonine kinases that act as crucial effectors for the Rho family small GTPases, Rac1 and Cdc42.[1][2] They are key transducers in numerous signaling pathways that control fundamental cellular processes such as cytoskeletal dynamics, cell proliferation, survival, and motility.[1][2][3] The PAK family is divided into two subgroups based on sequence and structural homology:
-
Group I: PAK1, PAK2, and PAK3
-
Group II: PAK4, PAK5, and PAK6
While both groups are implicated in cancer, group II PAKs, particularly PAK4, have emerged as attractive therapeutic targets.[1][4] PAK4 is the only family member shown to be oncogenic when overexpressed and has been found to be amplified or overexpressed in a variety of cancers, including breast, pancreatic, and gastric cancers.[1][5] Group II PAKs regulate critical cancer-related pathways, including cell survival and migration, making them compelling targets for the development of novel anti-cancer therapeutics.[1][5]
GNE-2861: A Potent and Selective Group II PAK Inhibitor
GNE-2861 is a small molecule inhibitor designed to target group II PAKs.[6][7] Its development was a significant step forward in creating pharmacological tools to dissect the specific functions of this kinase subgroup, given the high degree of homology within the ATP-binding sites of the entire kinase family.[8]
Quantitative Selectivity Profile of GNE-2861
The inhibitory activity of GNE-2861 has been quantified against both group I and group II PAKs, demonstrating a clear selectivity profile. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values highlight its preference for PAK4, PAK5, and PAK6.
| Target Kinase | Subgroup | IC50 | Ki |
| PAK4 | Group II | 7.5 nM [6][9][10][11][12] | 3.3 nM [13] |
| PAK6 | Group II | 36 nM [6][9][10][11][12] | N/A |
| PAK5 | Group II | 126 nM [6][9][10][11][12] | N/A |
| PAK2 | Group I | 970 nM (0.97 µM)[9][10] | N/A |
| PAK1 | Group I | 5,420 nM (5.42 µM)[9][10] | N/A |
| PAK3 | Group I | >10,000 nM (>10 µM)[9][10] | N/A |
Table 1: In vitro inhibitory activity of GNE-2861 against PAK family kinases.
Furthermore, to assess its broader kinome selectivity, GNE-2861 was screened against a panel of 222 different kinases. At a concentration of 100 nM, no significant inhibition (<50%) was observed for any kinase other than PAK4, PAK5, and PAK6.[13] This demonstrates the exquisite kinase selectivity of GNE-2861, making it a valuable tool for studying group II PAK biology.
Group II PAK Signaling Pathway
Group II PAKs are central nodes in oncogenic signaling pathways, integrating signals from upstream receptors and GTPases and relaying them to a variety of downstream effectors that drive cell survival, proliferation, and invasion.
Caption: Simplified signaling pathway for Group II PAKs.
Experimental Protocols for Determining Selectivity
The selectivity of kinase inhibitors like GNE-2861 is determined through a multi-step process involving both biochemical and cellular assays.
The primary determination of inhibitory activity (IC50/Ki) is performed using in vitro biochemical assays. These cell-free systems measure the direct effect of the compound on the kinase's ability to phosphorylate a substrate.
1. FRET-Based Phosphorylation Assay:
-
Principle: This assay was used to determine the structure-activity relationship (SAR) for GNE-2861 against PAK4.[13] It measures the phosphorylation of a FRET (Förster Resonance Energy Transfer) peptide substrate by the recombinant kinase domain of the target (e.g., PAK4).
-
Methodology:
-
The recombinant human PAK4 kinase domain is incubated with the FRET peptide substrate and ATP in a suitable buffer.
-
GNE-2861 is added in a dose-response manner (e.g., 10-point serial dilutions).
-
The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
-
Phosphorylation of the substrate leads to a conformational change or cleavage by a specific protease, altering the FRET signal (e.g., a change in the ratio of emission intensities at two wavelengths).
-
The change in FRET signal is measured using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Broad Kinase Panel Screening:
-
Principle: To establish selectivity, the inhibitor is tested against a large number of kinases from across the human kinome. Common high-throughput methods include radiometric assays or mobility shift assays.[14][15]
-
Methodology (Example: Mobility Shift Assay):
-
The test compound (e.g., GNE-2861 at a fixed concentration like 100 nM) is added to wells containing one of the >200 kinases in the panel.
-
A fluorescently labeled peptide substrate and ATP are added to initiate the kinase reaction.
-
After incubation, the reaction mixture is subjected to microfluidic capillary electrophoresis.
-
The phosphorylated and non-phosphorylated peptide substrates are separated based on their different charge-to-mass ratios.
-
The amount of phosphorylated product is quantified by fluorescence detection. The percent inhibition for each kinase is calculated relative to a DMSO control.
-
Cellular assays are critical for confirming that the inhibitor can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.
1. Cell Proliferation and Viability Assays:
-
Principle: These assays measure the effect of the inhibitor on the growth and survival of cancer cell lines, particularly those known to have upregulated PAK signaling.
-
Methodology:
-
Cancer cells (e.g., MDA-MB-436 breast cancer cells) are seeded in 96-well plates.[9][10]
-
After allowing cells to adhere, they are treated with a range of concentrations of GNE-2861 (e.g., 0.1-50 µM) for a specified period (e.g., 72 hours).[9][10]
-
Cell viability is assessed using reagents like resazurin (B115843) or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively.
-
The resulting dose-response curve is used to determine the concentration at which cell growth is inhibited by 50% (GI50).
-
2. Cellular Target Engagement Assays:
-
Principle: While specific cellular target engagement data for GNE-2861 has been noted as a desirable next step, methods like the Cellular Thermal Shift Assay (CETSA) are the gold standard for confirming that a compound binds to its intended target inside a living cell.[13][16][17] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.
-
General Methodology (CETSA):
-
Intact cells are treated with the test compound (GNE-2861) or a vehicle control (DMSO).
-
The cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble target protein (e.g., PAK4) remaining at each temperature is quantified using methods like Western blotting, ELISA, or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Workflow for Kinase Inhibitor Selectivity Profiling
The process of characterizing a selective kinase inhibitor follows a logical progression from broad screening to detailed cellular validation.
Caption: Standard workflow for kinase inhibitor characterization.
Conclusion
GNE-2861 stands out as a highly potent and selective inhibitor of group II PAKs, with nanomolar potency against PAK4 and a clean profile across the broader human kinome. Its selectivity is achieved through specific interactions within the kinase domain, a feature that distinguishes it from inhibitors of group I PAKs.[7][8] The rigorous biochemical and cellular characterization of GNE-2861 validates its use as a critical chemical probe for elucidating the specific roles of PAK4, PAK5, and PAK6 in cancer biology and other diseases. Its ability to sensitize tamoxifen-resistant breast cancer cells highlights its potential as a starting point for the development of novel therapeutic strategies.[18] Future work to confirm cellular target engagement will further solidify its utility and provide a clearer picture of its translational potential.
References
- 1. Group II p21-activated kinases as therapeutic targets in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Group II p21-activated kinases as therapeutic targets in gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GNE-2861 | CAS 1394121-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. abmole.com [abmole.com]
- 12. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probe GNE-2861 | Chemical Probes Portal [chemicalprobes.org]
- 14. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-2861: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-2861 is a potent and selective small molecule inhibitor of the Group II p21-activated kinases (PAKs), specifically targeting PAK4, PAK5, and PAK6.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GNE-2861, intended to support researchers in its application for preclinical studies. The document details its mechanism of action, particularly its role in modulating the PAK4 and estrogen receptor-alpha (ERα) signaling pathways, and provides generalized experimental protocols for its use in common laboratory assays.
Chemical Structure and Properties
GNE-2861 is a complex heterocyclic molecule with the systematic IUPAC name 1-[2-[1-(2-amino-4-pyrimidinyl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl]ethynyl]-cyclohexanol.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H26N6O2 | [1][2] |
| Molecular Weight | 406.48 g/mol | |
| CAS Number | 1394121-05-1 | [1][2] |
| SMILES | COCCNC1=NC2=C(C=C(C=C2)C#CC3(O)CCCCC3)N1C4=NC(=NC=C4)N | [1][2] |
| Solubility | Soluble in DMSO (up to 81 mg/mL) and Ethanol (up to 40 mg/mL). Insoluble in water. | [3] |
| Appearance | Solid | [1][2] |
| Purity | Typically >98% | [2] |
| Storage | Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to one year. | [3] |
Pharmacological Properties
GNE-2861 is a highly selective inhibitor of Group II PAKs. Its inhibitory activity is most potent against PAK4, with slightly lower potency against PAK5 and PAK6. It displays significantly less activity against Group I PAKs (PAK1, PAK2, and PAK3), making it a valuable tool for dissecting the specific roles of Group II PAKs in cellular processes.
| Target | IC50 | Reference |
| PAK4 | 7.5 nM | [1][3][4] |
| PAK5 | 36 nM | [1][3][4] |
| PAK6 | 126 nM | [1][3][4] |
| PAK1 | >5,000 nM | |
| PAK2 | >10,000 nM | |
| PAK3 | >10,000 nM |
Pharmacokinetics and Pharmacodynamics:
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for GNE-2861 are not extensively available in the public domain. The development of kinase inhibitors often faces challenges with in vivo properties such as poor bioavailability.[5] For in vivo studies, formulation is critical. A general formulation for administration in mice is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] However, specific PK parameters like half-life, Cmax, and bioavailability for GNE-2861 have not been reported.
Mechanism of Action and Signaling Pathways
GNE-2861 exerts its effects primarily through the inhibition of PAK4, a key signaling node involved in various cellular processes, including proliferation, migration, and survival.[5] A significant area of research for GNE-2861 is its interplay with the estrogen receptor-alpha (ERα) signaling pathway, particularly in the context of tamoxifen-resistant breast cancer.[7]
PAK4 and ERα are engaged in a positive feedback loop where ERα promotes the expression of PAK4.[7] In turn, activated PAK4 can phosphorylate and stabilize ERα, enhancing its transcriptional activity.[7] This reciprocal activation contributes to tamoxifen (B1202) resistance in breast cancer cells. GNE-2861, by inhibiting PAK4, disrupts this feedback loop, leading to decreased ERα activity and a restoration of sensitivity to tamoxifen.[7]
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and purification of GNE-2861 are not publicly available. Similarly, while GNE-2861 has been used in various assays, specific, detailed protocols are often part of proprietary institutional knowledge. The following sections provide generalized protocols for key experiments that can be adapted and optimized for specific research needs.
Kinase Inhibition Assay (Generalized)
This protocol describes a general method to assess the inhibitory activity of GNE-2861 against a target kinase.
-
Reagents and Materials:
-
Recombinant PAK4, PAK5, or PAK6 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a generic peptide substrate for PAKs)
-
GNE-2861 stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of GNE-2861 in DMSO.
-
In a 384-well plate, add the kinase, substrate, and diluted GNE-2861 or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of GNE-2861.
-
Cell Viability Assay (Generalized)
This protocol outlines a general method to determine the effect of GNE-2861 on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MCF-7, tamoxifen-resistant LCC2)
-
Cell culture medium and supplements
-
GNE-2861 stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of GNE-2861 or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
-
Western Blotting for Pathway Analysis (Generalized)
This protocol provides a general framework for analyzing the effect of GNE-2861 on protein expression and phosphorylation within the PAK4/ERα signaling pathway.
-
Reagents and Materials:
-
Cancer cell line of interest
-
GNE-2861
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERα (Ser305), anti-ERα, anti-PAK4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture and treat cells with GNE-2861 at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression and phosphorylation.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of GNE-2861 on a cancer cell line.
Conclusion
GNE-2861 is a valuable research tool for investigating the roles of Group II PAKs in health and disease. Its high selectivity for PAK4, PAK5, and PAK6 allows for targeted studies of these kinases. The inhibitory effect of GNE-2861 on the PAK4/ERα signaling axis highlights its potential as a therapeutic strategy to overcome tamoxifen resistance in breast cancer. This guide provides a foundational understanding of GNE-2861 and generalized protocols to facilitate its use in preclinical research. Further optimization of experimental conditions will be necessary for specific applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GNE-2861 | CAS 1394121-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 6. GNE 2861 | PAK | TargetMol [targetmol.com]
- 7. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-2861 (CAS 1394121-05-1): A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Potent and Selective Group II PAK Inhibitor
This technical guide provides a comprehensive overview of GNE-2861, a potent and selective inhibitor of Group II p21-activated kinases (PAKs), for researchers, scientists, and drug development professionals. This document consolidates key data on its physicochemical properties, in vitro and cellular activity, and delves into the intricate signaling pathways it modulates. Detailed experimental protocols from seminal publications are provided to facilitate reproducible research and further exploration of this compound's therapeutic potential.
Core Properties and Activity of GNE-2861
GNE-2861 is a small molecule inhibitor with the CAS number 1394121-05-1. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 1394121-05-1 |
| Molecular Formula | C₂₂H₂₆N₆O₂ |
| Molecular Weight | 406.48 g/mol |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO and Ethanol |
| Storage | Store at -20°C |
GNE-2861 demonstrates potent and selective inhibitory activity against Group II PAKs (PAK4, PAK5, and PAK6), with significantly less activity against Group I PAKs (PAK1, PAK2, and PAK3). This selectivity is a key attribute for its potential as a targeted therapeutic agent.
| Target | IC₅₀ (nM) |
| PAK4 | 7.5 |
| PAK5 | 126 |
| PAK6 | 36 |
| PAK1 | >5,000 |
| PAK2 | >9,700 |
| PAK3 | >10,000 |
Mechanism of Action and Key Signaling Pathway
GNE-2861 exerts its primary biological effects through the inhibition of PAK4, a serine/threonine kinase that is a critical node in various oncogenic signaling pathways. One of the most well-characterized mechanisms of GNE-2861 involves its interplay with the Estrogen Receptor Alpha (ERα) signaling pathway, particularly in the context of tamoxifen-resistant breast cancer.[1]
In tamoxifen-resistant breast cancer cells, a positive feedback loop exists where ERα promotes the expression of PAK4.[1] In turn, PAK4 phosphorylates ERα at Serine 305, leading to its stabilization and enhanced transcriptional activity.[1] This reciprocal activation contributes to tamoxifen (B1202) resistance. GNE-2861 disrupts this cycle by directly inhibiting PAK4, thereby preventing ERα phosphorylation and restoring sensitivity to tamoxifen.[1]
Beyond the ERα pathway, PAK4 is a central player in multiple signaling cascades that regulate cell proliferation, migration, and survival. Its inhibition by GNE-2861 has broader implications for cancer therapy.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of research findings. Below are summaries of key experimental protocols used in the characterization of GNE-2861.
In Vitro Kinase Assay (PAK4 Inhibition)
This assay quantifies the inhibitory effect of GNE-2861 on PAK4 kinase activity.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the PAK4 enzyme.
-
Materials:
-
Recombinant human PAK4 enzyme
-
LanthaScreen™ Tb-anti-pSer/Thr antibody
-
GFP-tagged substrate peptide
-
ATP
-
GNE-2861
-
Assay buffer (e.g., HEPES, MgCl₂, BGG)
-
-
Procedure:
-
Prepare serial dilutions of GNE-2861 in DMSO.
-
In a 384-well plate, add the PAK4 enzyme, GFP-substrate peptide, and GNE-2861 dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Tb-anti-pSer/Thr antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission ratio at 520 nm and 495 nm.
-
Calculate the percent inhibition based on controls (no inhibitor and no enzyme).
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Cell Viability and Proliferation Assay
This assay assesses the effect of GNE-2861 on the viability and growth of cancer cell lines.
-
Principle: A reagent such as CellTiter-Glo® is used to measure the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-436)
-
Cell culture medium and supplements
-
GNE-2861
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of GNE-2861.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of GNE-2861 on the migratory capacity of cancer cells.
-
Principle: A "wound" is created in a confluent monolayer of cells, and the rate of closure of this wound is monitored over time in the presence or absence of the inhibitor.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-436)
-
Culture plates or inserts for creating a defined cell-free zone
-
GNE-2861
-
Microscope with live-cell imaging capabilities
-
-
Procedure:
-
Grow cells to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a pipette tip or a specialized insert.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of GNE-2861 or vehicle control.
-
Place the plate in a live-cell imaging system and acquire images at regular intervals (e.g., every 2 hours) for 24-48 hours.
-
Quantify the area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure and compare between treated and control groups.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of key components of the PAK4 signaling pathway.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins.
-
Materials:
-
Cancer cell lines
-
GNE-2861
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-PAK4, anti-p-ERα Ser305, anti-ERα, anti-β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with GNE-2861 for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Analyze the band intensities to determine changes in protein expression and phosphorylation.
-
Experimental Workflow for GNE-2861 Characterization
A logical workflow is essential for the comprehensive evaluation of a novel kinase inhibitor like GNE-2861.
Conclusion
GNE-2861 is a valuable research tool and a potential therapeutic candidate due to its high potency and selectivity for Group II PAKs. Its ability to resensitize tamoxifen-resistant breast cancer cells highlights a clear clinical application. The detailed experimental protocols and understanding of its mechanism of action provided in this guide are intended to support further research into the therapeutic potential of GNE-2861 and the broader field of PAK inhibition.
References
GNE-2861: A Technical Guide to its Role in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-2861 is a potent and selective small molecule inhibitor of the Group II p21-activated kinases (PAKs), PAK4, PAK5, and PAK6. These kinases are crucial nodes in a variety of signal transduction pathways that regulate cell growth, proliferation, migration, and survival. Dysregulation of PAK4, in particular, has been implicated in the progression of several cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of GNE-2861, its impact on key signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of Group II PAKs
GNE-2861 exhibits high affinity for the ATP-binding pocket of PAK4, PAK5, and PAK6, thereby preventing the transfer of phosphate (B84403) from ATP to their downstream substrates. This inhibition disrupts the normal function of these kinases, leading to a cascade of effects on cellular signaling.
Quantitative Inhibition Profile of GNE-2861
The inhibitory activity of GNE-2861 has been quantified against a panel of kinases, demonstrating its selectivity for Group II PAKs.
| Kinase Target | IC50 (nM) |
| PAK4 | 7.5 |
| PAK5 | 126 |
| PAK6 | 36 |
| PAK1 | 5420 |
| PAK2 | 970 |
| PAK3 | >10000 |
Data sourced from multiple publicly available datasets.
Impact on Key Signaling Pathways
Inhibition of PAK4 by GNE-2861 leads to the modulation of several critical signaling pathways implicated in cancer progression.
Estrogen Receptor Alpha (ERα) Signaling in Breast Cancer
In estrogen receptor-positive (ER+) breast cancer, a positive feedback loop exists between PAK4 and ERα. ERα promotes the transcription of the PAK4 gene, and PAK4, in turn, phosphorylates and stabilizes the ERα protein, enhancing its transcriptional activity. This contributes to tamoxifen (B1202) resistance. GNE-2861 disrupts this loop by inhibiting PAK4, leading to decreased ERα stabilization and a restoration of sensitivity to tamoxifen.[1]
Caption: GNE-2861 inhibits the PAK4-ERα positive feedback loop.
PI3K/AKT Signaling Pathway
PAK4 can activate the PI3K/AKT pathway, a central regulator of cell survival and proliferation. While the precise mechanism of activation is still under investigation, it is understood that PAK4 can promote the activation of PI3K, leading to the phosphorylation and activation of AKT. By inhibiting PAK4, GNE-2861 can suppress this pro-survival pathway.[2][3][4][5][6]
Caption: GNE-2861 inhibits PAK4-mediated activation of PI3K/AKT signaling.
LIMK1/Cofilin Signaling Pathway
The LIMK1/Cofilin pathway is a key regulator of actin cytoskeleton dynamics, which is essential for cell migration and invasion. PAK4 directly phosphorylates and activates LIMK1. Activated LIMK1 then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and the promotion of cell motility. GNE-2861, by inhibiting PAK4, prevents the phosphorylation of LIMK1, leading to active cofilin and a reduction in cell migration.[7][8][9][10][11]
Caption: GNE-2861 disrupts the PAK4/LIMK1/Cofilin pathway to inhibit cell migration.
Wnt/β-catenin Signaling Pathway
PAK4 has been shown to phosphorylate β-catenin at serine 675.[12][13] This phosphorylation event can lead to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival. Inhibition of PAK4 with GNE-2861 is expected to reduce β-catenin phosphorylation, leading to its degradation and the downregulation of its target genes.[12][13]
Caption: GNE-2861's inhibition of PAK4 is predicted to destabilize β-catenin.
Experimental Protocols
The following are representative protocols for assays used to characterize the activity of GNE-2861. These are based on methods described in Zhuang et al., 2015, Oncotarget, and general best practices.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PAK4, PAK5, PAK6
-
GNE-2861
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of GNE-2861 in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of diluted GNE-2861 or DMSO (vehicle control).
-
Add 2 µL of a solution containing the kinase (e.g., 25 ng/µL) and substrate (e.g., 1 µg/µL MBP) in kinase buffer.
-
Initiate the reaction by adding 2 µL of ATP solution (e.g., 25 µM) in kinase buffer.
-
Incubate the plate at 30°C for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase assay to determine GNE-2861 potency.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
GNE-2861
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of GNE-2861 (and/or tamoxifen for synergy studies) for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the vehicle-treated control.
Cell Migration Assay (Transwell Assay)
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Breast cancer cell lines
-
GNE-2861
-
Transwell inserts with 8 µm pore size
-
24-well plates
-
Serum-free medium
-
Medium with 10% FBS (chemoattractant)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Pre-treat cells with GNE-2861 or DMSO for 24 hours.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 500 µL of medium with 10% FBS to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
Conclusion
GNE-2861 is a valuable research tool for dissecting the complex roles of Group II PAKs in cellular signaling. Its ability to selectively inhibit PAK4, PAK5, and PAK6 allows for the targeted investigation of their downstream pathways. The disruption of key oncogenic signaling cascades, such as the ERα, PI3K/AKT, LIMK1/Cofilin, and Wnt/β-catenin pathways, highlights the therapeutic potential of GNE-2861 and similar inhibitors in the treatment of cancer and other diseases driven by aberrant PAK signaling. The experimental protocols provided herein offer a starting point for researchers to further explore the biological effects of this potent and selective kinase inhibitor.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. P21-activated kinase 4: a potent oncogene, molecular mechanisms and opportunities for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytoskeletal changes regulated by the PAK4 serine/threonine kinase are mediated by LIM kinase 1 and cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Aspects of LIMK Regulation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleo-cytoplasmic shuttling of PAK4 modulates β-catenin intracellular translocation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphorylation-Dependent Regulation of WNT/Beta-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
GNE-2861: A Targeted Approach to Overcoming Tamoxifen Resistance in ERα-Positive Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Estrogen receptor-alpha (ERα) is a key driver in the majority of breast cancers, making it a critical target for endocrine therapies like tamoxifen (B1202). However, the development of tamoxifen resistance is a significant clinical challenge. Recent research has illuminated a crucial signaling nexus involving p21-activated kinase 4 (PAK4) and ERα that contributes to this resistance. GNE-2861, a potent and selective inhibitor of group II p21-activated kinases (PAKs), has emerged as a promising agent to disrupt this pathway and resensitize resistant cancer cells to tamoxifen. This technical guide provides a comprehensive overview of the mechanism of action of GNE-2861, its effects on cancer cell signaling, and detailed experimental methodologies for its study.
Core Mechanism of Action: Disrupting the PAK4-ERα Positive Feedback Loop
GNE-2861 is a small molecule inhibitor with high selectivity for group II PAKs, which include PAK4, PAK5, and PAK6.[1] Its primary mechanism in the context of tamoxifen-resistant breast cancer involves the inhibition of PAK4.[1][2]
A critical signaling pathway has been identified where ERα and PAK4 engage in a positive feedback loop, driving tamoxifen resistance.[1][2][3] In this loop:
-
ERα promotes PAK4 expression: ERα binds to the PAK4 gene, leading to increased PAK4 transcription and protein expression.[1][2]
-
PAK4 stabilizes and activates ERα: In turn, PAK4 stabilizes the ERα protein.[1][2] It also phosphorylates ERα at the Serine-305 residue, a key modification that enhances ERα's transcriptional activity.[1][2]
-
Enhanced ERα signaling: This activated ERα then promotes the expression of its target genes, contributing to cell proliferation and survival, even in the presence of tamoxifen.[1][2]
GNE-2861, by inhibiting PAK4, breaks this vicious cycle. Inhibition of PAK4 leads to decreased phosphorylation and stability of ERα, thereby reducing its transcriptional activity and restoring sensitivity to tamoxifen.[1][2]
Quantitative Data: Potency and Efficacy
The following tables summarize the key quantitative data regarding the activity of GNE-2861.
Table 1: Inhibitory Activity of GNE-2861 against p21-Activated Kinases (PAKs)
| Kinase | IC50 (nM) |
| PAK4 | 7.5 |
| PAK6 | 36 |
| PAK5 | 126 |
Data sourced from MedchemExpress.[4]
Table 2: Effect of GNE-2861 on Tamoxifen Sensitivity in Breast Cancer Cell Lines
| Cell Line | Treatment | Approximate Tamoxifen IC50 (µM) |
| MCF-7 (Tamoxifen-sensitive) | Vehicle | 7 |
| GNE-2861 (50 µM) | < 7 (Enhanced sensitivity) | |
| MCF-7/LCC2 (Tamoxifen-resistant) | Vehicle | 14 |
| GNE-2861 (50 µM) | ~7 (Restored sensitivity) |
Data derived from Zhuang et al., 2015.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying the effects of GNE-2861.
Caption: The PAK4-ERα positive feedback loop and the inhibitory action of GNE-2861.
Caption: A general experimental workflow for evaluating GNE-2861's efficacy.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of GNE-2861.
Cell Viability Assay (MTT/WST-1)
This assay is used to assess the impact of GNE-2861 and tamoxifen on the proliferation of breast cancer cell lines.
Methodology:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7 and tamoxifen-resistant MCF-7/LCC2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of tamoxifen, GNE-2861, or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.[6]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[7][8]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 values.
Western Blot Analysis
This technique is employed to determine the protein levels of ERα, phosphorylated ERα (at Ser305), and PAK4.
Methodology:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ERα, p-ERα (Ser305), PAK4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the mRNA expression levels of ERα target genes.
Methodology:
-
RNA Extraction: Following cell treatment, extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and specific primers for the ERα target genes of interest (e.g., GREB1, TFF1). Include a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between different treatment groups.
In Vivo Studies
While detailed in vivo studies for GNE-2861 are not extensively reported in the public domain, a typical approach would involve xenograft models.
Generalized In Vivo Xenograft Model Protocol:
-
Cell Implantation: Implant human breast cancer cells (e.g., MCF-7) into the mammary fat pads of immunocompromised mice.[9][10]
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Randomize the mice into different treatment groups: vehicle control, tamoxifen alone, GNE-2861 alone, and the combination of tamoxifen and GNE-2861.
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to assess the in vivo target engagement and efficacy.
Conclusion
GNE-2861 represents a promising therapeutic strategy for overcoming tamoxifen resistance in ERα-positive breast cancer. Its ability to selectively inhibit PAK4 and disrupt the critical PAK4-ERα positive feedback loop provides a clear mechanism for its efficacy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the potential of GNE-2861 and other PAK inhibitors in this and other cancer contexts. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of GNE-2861.
References
- 1. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. In vivo xenograft models of breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
GNE-2861: A Preclinical Technical Overview of a Group II PAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-2861 is a potent and selective small molecule inhibitor targeting Group II p21-activated kinases (PAKs), specifically PAK4, PAK5, and PAK6. Preclinical research has identified GNE-2861 as a valuable tool compound for investigating the roles of these kinases in various cellular processes, particularly in the context of cancer biology. This technical guide provides an in-depth overview of the core preclinical studies of GNE-2861, including its mechanism of action, key in vitro findings, and detailed experimental protocols.
Core Data Summary
Kinase Inhibitory Activity
GNE-2861 demonstrates high potency and selectivity for Group II PAKs over Group I members. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | IC50 (nM) |
| PAK4 | 7.5[1] |
| PAK5 | 126[1] |
| PAK6 | 36[1] |
| PAK1 | 5420 |
| PAK2 | 970 |
| PAK3 | >10000 |
Cellular Activity in Breast Cancer Models
Preclinical studies have extensively utilized breast cancer cell lines to investigate the cellular effects of GNE-2861. A key finding is its ability to sensitize tamoxifen-resistant breast cancer cells to tamoxifen (B1202).
| Cell Line | Assay | Key Findings | Reference |
| MCF-7 | Cell Proliferation | GNE-2861 enhances tamoxifen sensitivity. | --INVALID-LINK-- |
| MCF-7/LCC2 (Tamoxifen-Resistant) | Cell Proliferation | GNE-2861 restores tamoxifen sensitivity. | --INVALID-LINK-- |
| MDA-MB-436 | Cell Migration & Viability | GNE-2861 inhibits cell migration and reduces viability in a concentration-dependent manner (0.1-50 μM).[1] | --INVALID-LINK-- |
| MCF-10A PIK3CA | Cell Migration & Viability | GNE-2861 inhibits cell migration and reduces viability in a concentration-dependent manner (0.1-50 μM).[1] | --INVALID-LINK-- |
Signaling Pathways and Mechanism of Action
GNE-2861 exerts its effects primarily through the inhibition of PAK4, a key signaling node in various oncogenic pathways. In the context of estrogen receptor-positive (ERα+) breast cancer, a critical mechanism of action involves the disruption of a positive feedback loop between PAK4 and ERα.
Experimental Protocols
Cell Proliferation Assay (WST-1)
This protocol is adapted from the methodology used to assess the effect of GNE-2861 on the proliferation of breast cancer cell lines.
1. Cell Seeding:
-
Culture MCF-7 and MCF-7/LCC2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
2. Treatment:
-
The following day, treat the cells with varying concentrations of GNE-2861 (e.g., 0.1 to 50 µM) and/or tamoxifen.
-
Include a vehicle control (DMSO) at a final concentration that does not affect cell viability.
-
Incubate the cells for 48 to 72 hours at 37°C in a 5% CO2 incubator.
3. WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the dose-response curves to calculate IC50 values.
References
Methodological & Application
Application Notes and Protocols for GNE-2861 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-2861 is a potent and selective small molecule inhibitor of group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6.[1][2][3][4][5][6][7] These kinases are serine/threonine kinases that play a crucial role in cell morphology, motility, and transformation.[8] Notably, PAK4 has been implicated in the regulation of estrogen receptor alpha (ERα) signaling and the development of tamoxifen (B1202) resistance in breast cancer.[8][9] GNE-2861 has been shown to perturb ERα signaling and restore tamoxifen sensitivity in resistant breast cancer cells, making it a valuable tool for cancer research and drug development.[8][9]
This document provides detailed protocols for in vitro assays to characterize the activity of GNE-2861, including a biochemical kinase assay to determine its inhibitory potency against PAK4 and cellular assays to assess its effects on cancer cell viability and migration.
Data Presentation
The inhibitory activity of GNE-2861 against group I and group II PAKs is summarized in the table below, highlighting its selectivity for group II PAKs.
| Kinase | IC50 (nM) | Ki (nM) |
| Group II PAKs | ||
| PAK4 | 7.5[1][2][4][5][6][7] | 3.3[10] |
| PAK5 | 126[1][3][11] | - |
| PAK6 | 36[1][2][3][4][5][6][7][11] | - |
| Group I PAKs | ||
| PAK1 | 5420[3][11] | 2900[10] |
| PAK2 | 970[3][11] | - |
| PAK3 | >10000[3][11] | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving PAK4 and ERα in tamoxifen resistance and the general workflow for a kinase inhibition assay.
Caption: PAK4-ERα positive feedback loop in tamoxifen resistance.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
PAK4 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is designed to measure the inhibition of PAK4 by GNE-2861 in a 384-well plate format.[2][3][8]
Materials:
-
Recombinant human PAK4 enzyme
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
ATP
-
GNE-2861
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of GNE-2861 in 100% DMSO. A typical starting concentration is 10 mM. Then, dilute the compound in Kinase Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of diluted GNE-2861 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of PAK4 enzyme diluted in Kinase Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range per well.
-
Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture prepared in Kinase Buffer. The ATP concentration should be close to the Km for PAK4 if known, or a standard concentration (e.g., 10 µM) can be used.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[8]
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each GNE-2861 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the GNE-2861 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Breast Cancer Cell Viability Assay (MTT Assay)
This protocol assesses the effect of GNE-2861 on the viability of breast cancer cell lines, such as MCF-7 or tamoxifen-resistant MCF-7/LCC2 cells.[9]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GNE-2861
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of GNE-2861 in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of GNE-2861. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. . Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percent viability for each treatment condition relative to the vehicle control.
-
Plot the percent viability against the GNE-2861 concentration to determine the effect on cell viability.
-
Cell Migration Assay (Transwell Assay)
This protocol measures the effect of GNE-2861 on the migratory capacity of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
GNE-2861
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture breast cancer cells to 70-80% confluency.
-
Serum-starve the cells for 24 hours prior to the assay by incubating them in serum-free medium.[12]
-
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
In the bottom chamber of each well, add 600 µL of complete medium (containing 10% FBS as a chemoattractant).
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
In the top chamber of each insert, add 100 µL of the cell suspension containing the desired concentration of GNE-2861 or vehicle control.
-
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Staining and Visualization:
-
Carefully remove the medium from the top and bottom chambers.
-
Using a cotton swab, gently remove the non-migrated cells from the top surface of the insert membrane.
-
Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Data Acquisition:
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the number of migrated cells in the GNE-2861-treated groups to the vehicle control to determine the effect on cell migration.
-
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. promega.co.uk [promega.co.uk]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. unige.ch [unige.ch]
- 7. researchgate.net [researchgate.net]
- 8. promega.jp [promega.jp]
- 9. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p21-Activated Kinase 5 (Pak5) Localizes to Mitochondria and Inhibits Apoptosis by Phosphorylating BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications for HTScan® PAK4 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for GNE-2861 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
GNE-2861 is a potent and selective inhibitor of the group II p21-activated kinases (PAKs), demonstrating significant potential in preclinical cancer research. These application notes provide detailed protocols for utilizing GNE-2861 in cell culture experiments to investigate its effects on cell signaling, viability, and migration.
Mechanism of Action
GNE-2861 is an ATP-competitive inhibitor that selectively targets the group II PAKs: PAK4, PAK5, and PAK6.[1][2][3][4] It exhibits high selectivity for this group over the group I PAKs (PAK1, PAK2, and PAK3).[5][6] By inhibiting these kinases, GNE-2861 can modulate downstream signaling pathways involved in cell proliferation, survival, and cytoskeletal dynamics.[7]
Quantitative Data
The inhibitory activity and solubility of GNE-2861 are summarized in the tables below.
Table 1: Inhibitory Potency (IC50) of GNE-2861
| Target | IC50 (nM) |
| PAK4 | 7.5[1][2][3][4][5][8] |
| PAK5 | 36[1][2][3][4] |
| PAK6 | 126[1][2][3][4] |
Table 2: Selectivity of GNE-2861 for Group II vs. Group I PAKs
| Target | IC50 (µM) |
| PAK1 | 5.42[5][6] |
| PAK2 | 0.97[5][6] |
| PAK3 | >10[5][6] |
Table 3: Solubility of GNE-2861
| Solvent | Solubility |
| DMSO | 81-100 mM[2][5][8] |
| Ethanol | 40-100 mM[2][8] |
| Water | Insoluble[2] |
Signaling Pathway
GNE-2861 primarily targets PAK4, a key downstream effector of the Rho GTPase, Cdc42. PAK4 plays a crucial role in various oncogenic signaling pathways, including those that regulate cell cycle progression, apoptosis, and cell migration. Inhibition of PAK4 by GNE-2861 can lead to the modulation of downstream targets such as LIMK1 and cofilin, which are involved in actin cytoskeleton dynamics.
Experimental Protocols
Protocol 1: Cell Culture and GNE-2861 Treatment
This protocol outlines the general procedure for culturing cancer cell lines and treating them with GNE-2861. Specific details for commonly used cell lines are provided.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-436, MCF-7/LCC2)
-
Complete culture medium (specific to cell line)
-
GNE-2861 (solubilized in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well, 24-well, or 6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells in appropriate flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into the desired plates at the appropriate density. Seeding densities will vary depending on the cell line and the duration of the experiment.
-
-
GNE-2861 Preparation:
-
Prepare a stock solution of GNE-2861 in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and assay. A common concentration range to start with is 0.1-50 µM.[5][6]
-
-
Treatment:
-
After allowing the cells to adhere overnight, remove the old medium and replace it with the medium containing the various concentrations of GNE-2861.
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest GNE-2861 treatment).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Line Specific Recommendations:
-
MCF-7 (Human Breast Adenocarcinoma):
-
Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Notes: These cells are estrogen receptor-positive.
-
-
MDA-MB-436 (Human Breast Cancer):
-
Medium: Leibovitz's L-15 Medium supplemented with 10% FBS, 10 µg/ml insulin, and 16 µg/ml glutathione.
-
Notes: These cells are often used in migration and invasion studies.
-
-
MCF-7/LCC2 (Tamoxifen-Resistant Breast Cancer):
-
Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Notes: These cells are a model for acquired tamoxifen (B1202) resistance and are useful for studying mechanisms of drug resistance.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nacalai.com [nacalai.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCF7/LCC2: a 4-hydroxytamoxifen resistant human breast cancer variant that retains sensitivity to the steroidal antiestrogen ICI 182,780 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-2861 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-2861 is a potent and selective inhibitor of the group II p21-activated kinases (PAKs): PAK4, PAK5, and PAK6. It has demonstrated significant anti-proliferative and pro-apoptotic effects in vitro, particularly in the context of sensitizing tamoxifen-resistant breast cancer cells. While GNE-2861 holds promise as a therapeutic agent, to date, there are no published studies detailing its use in in vivo xenograft models. These application notes provide a comprehensive overview of GNE-2861, including its mechanism of action and in vitro activity. Furthermore, a detailed, generalized protocol for a xenograft study using a PAK4 inhibitor is provided as a framework for researchers. This protocol is based on established methodologies for similar compounds and is intended to serve as a guide for the preclinical evaluation of GNE-2861 or other PAK4 inhibitors in vivo.
Introduction to GNE-2861
GNE-2861 is a small molecule inhibitor that selectively targets the group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6.[1][2] Overexpression of these kinases, particularly PAK4, is implicated in the progression of various cancers, contributing to increased cell proliferation, migration, and resistance to therapy.[3][4] GNE-2861 has been identified as a valuable research tool for investigating the roles of group II PAKs in cancer biology.
Mechanism of Action
GNE-2861 exerts its effects by inhibiting the kinase activity of PAK4, PAK5, and PAK6.[1] In the context of cancer, PAK4 is a key downstream effector of small GTPases like Cdc42 and Rac1. The inhibition of PAK4 by GNE-2861 disrupts several oncogenic signaling pathways. One of the well-documented mechanisms, particularly in breast cancer, involves the interplay between PAK4 and the estrogen receptor alpha (ERα).[3] There exists a positive feedback loop where ERα promotes the expression of PAK4, and in turn, PAK4 stabilizes and activates ERα, leading to the expression of genes that drive cell proliferation.[3] GNE-2861 disrupts this loop, leading to decreased ERα activity and a restoration of sensitivity to anti-estrogen therapies like tamoxifen (B1202) in resistant cell lines.[3]
Data Presentation
In Vitro Potency of GNE-2861
The following table summarizes the in vitro inhibitory activity of GNE-2861 against group II PAKs.
| Target | IC50 (nM) | Reference |
| PAK4 | 7.5 | [1] |
| PAK5 | 126 | [1] |
| PAK6 | 36 | [1] |
In Vivo Efficacy of Other PAK4 Inhibitors (for reference)
As no specific in vivo data for GNE-2861 is publicly available, the following table presents data from xenograft studies of other PAK4 inhibitors to provide a reference for potential efficacy.
| Compound | Cancer Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| PF-3758309 | Adult T-cell Leukemia (ATL) Xenograft | 12 mg/kg, daily | 87% | |
| KPT-9274 | Pancreatic Cancer Stem-like Cell (CSC) Xenograft | 150 mg/kg, once daily (QD) | Significant tumor growth suppression |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by GNE-2861, focusing on the PAK4-ERα feedback loop in breast cancer.
Experimental Protocols
Disclaimer: The following protocol is a generalized procedure for a xenograft study using a PAK4 inhibitor. It is based on common practices and data from studies with similar compounds. This protocol has not been specifically validated for GNE-2861 and should be adapted and optimized by the end-user.
Cell Culture and Xenograft Implantation
-
Cell Line Selection: Choose a cancer cell line with documented overexpression or activation of PAK4. For example, tamoxifen-resistant breast cancer cell lines (e.g., MCF-7/LCC2) would be relevant based on existing in vitro data for GNE-2861.[3]
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
-
Animal Model: Use immunodeficient mice (e.g., female athymic nude mice or NOD/SCID mice), 6-8 weeks old.
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor the animals regularly for tumor growth.
-
Experimental Workflow
Treatment Administration
-
Group Formation: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control and GNE-2861 treatment group), with a typical group size of 8-10 mice.
-
GNE-2861 Formulation (Hypothetical):
-
Based on common formulations for oral administration of small molecules, GNE-2861 could potentially be formulated in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.
-
The final concentration should be calculated based on the desired dosage and the average body weight of the mice.
-
-
Dosage and Administration (Hypothetical):
-
Based on studies with other PAK4 inhibitors, a starting dose in the range of 10-50 mg/kg, administered once or twice daily via oral gavage, could be considered.
-
Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).
-
-
Treatment Duration: Treat the animals for a predefined period, typically 21-28 days, or until the tumors in the control group reach a predetermined endpoint size.
Efficacy and Pharmacodynamic Evaluation
-
Tumor Measurement: Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: Euthanize the animals when tumors reach the predetermined maximum size, or at the end of the study.
-
Pharmacodynamic Analysis:
-
At the end of the study, collect tumor tissue.
-
A portion of the tumor can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical (IHC) analysis of biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
-
Another portion can be snap-frozen for western blot analysis to assess the phosphorylation status of PAK4 downstream targets.
-
Conclusion
GNE-2861 is a valuable chemical probe for studying the function of group II PAKs. Its ability to sensitize resistant breast cancer cells to tamoxifen in vitro highlights its therapeutic potential. While specific in vivo xenograft data for GNE-2861 is not yet available in the public domain, the provided generalized protocol offers a robust starting point for researchers wishing to evaluate its anti-tumor efficacy in preclinical models. Such studies are crucial to validate the therapeutic potential of GNE-2861 and to guide its further development.
References
- 1. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
GNE-2861: A Tool for Interrogating Breast Cancer Metastasis
Application Notes and Protocols for Researchers
GNE-2861 is a potent and selective small molecule inhibitor of group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6. This compound has emerged as a valuable chemical probe for investigating the signaling pathways that drive breast cancer progression and metastasis, particularly in the context of endocrine resistance. These application notes provide an overview of GNE-2861, its mechanism of action, and detailed protocols for its use in studying breast cancer metastasis.
Mechanism of Action
GNE-2861 exhibits high selectivity for group II PAKs over group I PAKs (PAK1, PAK2, PAK3). Its primary target in the context of breast cancer is PAK4.[1][2][3][4] PAK4 is a key downstream effector of small GTPases like Cdc42 and is implicated in regulating cell proliferation, survival, migration, and invasion.[5][6]
In estrogen receptor-positive (ER+) breast cancer, a critical mechanism of action for GNE-2861 involves the disruption of a positive feedback loop between PAK4 and estrogen receptor alpha (ERα).[7][8] PAK4 can phosphorylate ERα at Serine 305, leading to its stabilization and enhanced transcriptional activity.[7] In turn, ERα can bind to the PAK4 gene promoter, driving its expression.[7] This reciprocal activation contributes to tamoxifen (B1202) resistance. GNE-2861, by inhibiting PAK4, breaks this cycle, thereby re-sensitizing resistant breast cancer cells to tamoxifen.[7][8]
Furthermore, PAK4 is known to activate downstream signaling pathways associated with metastasis, such as the PI3K/AKT pathway, which promotes cell survival and proliferation.[3][6] By inhibiting PAK4, GNE-2861 can attenuate these pro-metastatic signals.
Quantitative Data
The following tables summarize the key quantitative data for GNE-2861.
Table 1: Inhibitory Activity of GNE-2861 against p21-Activated Kinases (PAKs)
| Kinase | IC50 (nM) |
| PAK4 | 7.5[1][2][3][4] |
| PAK5 | 126[1][3][4] |
| PAK6 | 36[1][3][4] |
| PAK1 | 5,420[3][4] |
| PAK2 | 970[3][4] |
| PAK3 | >10,000[3][4] |
Table 2: Effect of GNE-2861 on Cell Viability in Breast Cancer Cell Lines
| Cell Line | Treatment | Effect |
| MDA-MB-436 | GNE-2861 (0.1-50 µM) | Concentration-dependent reduction in cell viability[3][4] |
| MCF-10A PIK3CA | GNE-2861 (0.1-50 µM) | Concentration-dependent reduction in cell viability[3][4] |
| MCF-7/LCC2 (Tamoxifen-resistant) | GNE-2861 (50 µM) + Tamoxifen | Sensitizes cells to tamoxifen, reducing viability |
Signaling Pathways and Experimental Workflows
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of GNE-2861 on the viability of breast cancer cells.
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, MCF-7/LCC2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
GNE-2861 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of GNE-2861 in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the GNE-2861 dilutions. Include vehicle control wells (medium with the same concentration of DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Transwell Migration and Invasion Assays
This protocol is for assessing the effect of GNE-2861 on the migratory and invasive potential of breast cancer cells.
-
Materials:
-
Breast cancer cell lines
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
GNE-2861
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
-
-
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow for solidification. For migration assays, this step is omitted.
-
Starve breast cancer cells in serum-free medium for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing the desired concentration of GNE-2861 or vehicle control.
-
Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Seed 5 x 10^4 to 1 x 10^5 cells in 200 µL of the serum-free medium with GNE-2861 into the upper chamber of the Transwell inserts.
-
Incubate for 12-48 hours at 37°C. The incubation time will depend on the cell line's migratory/invasive capacity.
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with the fixation solution for 10-20 minutes.
-
Stain the cells with Crystal Violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated/invaded cells in several random fields of view under a microscope.
-
Quantify the results and express them as a percentage of the vehicle-treated control.
-
3. Western Blotting
This protocol is for analyzing changes in protein expression and phosphorylation in response to GNE-2861 treatment.
-
Materials:
-
Breast cancer cell lines
-
GNE-2861
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAK4, anti-p-ERα Ser305, anti-ERα, anti-AKT, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight.
-
Treat the cells with various concentrations of GNE-2861 or vehicle control for the desired time period.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
References
- 1. Role of Estrogen Receptor Signaling in Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extranuclear Signaling by Estrogen: Role in Breast Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated-PAK4 predicts worse prognosis in breast cancer and promotes tumorigenesis through activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Role for Estrogen Receptor alpha36 in Cancer Progression [frontiersin.org]
- 5. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. pnas.org [pnas.org]
- 8. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GNE-2861 in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-2861 is a potent and selective small molecule inhibitor of Group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6.[1][2] While current research has primarily focused on its application in breast cancer, its mechanism of action suggests a strong potential for investigation in other malignancies, including lung cancer.[3] Group II PAKs are known to be involved in various cellular processes critical for cancer progression, such as cell proliferation, migration, and invasion. This document provides detailed application notes and hypothetical protocols for the investigation of GNE-2861 in the context of lung cancer research, based on its known characteristics and established methodologies in cancer biology.
GNE-2861: Overview and Mechanism of Action
GNE-2861 demonstrates high selectivity for Group II PAKs over a wide range of other kinases. Its inhibitory activity is most potent against PAK4. The primary mechanism of GNE-2861 involves the perturbation of signaling pathways downstream of Group II PAKs, which can lead to the inhibition of tumor cell growth and motility. In breast cancer studies, GNE-2861 has been shown to inhibit cell proliferation and migration and to sensitize resistant cancer cells to other therapies.[1][2][3]
Quantitative Data: Inhibitory Activity of GNE-2861
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of GNE-2861 against various p21-activated kinases.
| Kinase Target | IC50 (nM) |
| PAK4 | 7.5 |
| PAK5 | 126 |
| PAK6 | 36 |
| PAK1 | 5420 |
| PAK2 | 970 |
| PAK3 | >10000 |
| Data sourced from multiple references.[1][2] |
Proposed Application in Lung Cancer Research
While direct studies of GNE-2861 in lung cancer are not yet prevalent in published literature, the known roles of Group II PAKs in oncogenesis provide a strong rationale for its investigation in this disease. PAK4, in particular, is frequently overexpressed in various cancers and is associated with poor prognosis. Its involvement in signaling pathways that drive cell survival, metastasis, and resistance to therapy makes it a compelling target in lung cancer. The following protocols are designed to explore the potential efficacy of GNE-2861 in preclinical lung cancer models.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the effect of GNE-2861 on the viability and proliferation of lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299, H460)
-
GNE-2861 (solubilized in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed lung cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of GNE-2861 in complete culture medium, ranging from 0.01 µM to 50 µM. Include a DMSO-only control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of GNE-2861.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, assess cell viability using either the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value of GNE-2861 for each cell line.
Transwell Migration and Invasion Assay
Objective: To evaluate the effect of GNE-2861 on the migratory and invasive potential of lung cancer cells.
Materials:
-
Lung cancer cell lines
-
GNE-2861
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Protocol:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.
-
Harvest lung cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
In the lower chamber, add a medium containing 10% FBS as a chemoattractant. Add different concentrations of GNE-2861 (e.g., 0.1 µM, 1 µM, 10 µM) to both the upper and lower chambers. Include a DMSO control.
-
Incubate the plates for 24-48 hours.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the insert with methanol.
-
Stain the cells with crystal violet solution.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and compare the migratory/invasive potential of treated cells to the control.
Western Blot Analysis
Objective: To investigate the effect of GNE-2861 on the phosphorylation of downstream targets of PAK4.
Materials:
-
Lung cancer cell lines
-
GNE-2861
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-PAK4, anti-PAK4, anti-p-LIMK1, anti-LIMK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat lung cancer cells with various concentrations of GNE-2861 for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation levels of PAK4 and its downstream targets.
Visualizations
References
- 1. GNE-2861 | CAS 1394121-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GNE-2861 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-2861 is a potent and selective small molecule inhibitor of the Group II p21-activated kinases (PAKs): PAK4, PAK5, and PAK6. These kinases are serine/threonine kinases that have been implicated in the regulation of various cellular processes, including cell proliferation, survival, motility, and cytoskeletal dynamics.[1] Overexpression and hyperactivation of Group II PAKs have been observed in several human cancers, including prostate cancer, making them attractive therapeutic targets.[2][3][4] In prostate cancer, PAK4 has been shown to be involved in cell migration, adhesion, and progression to hormone- and chemo-resistance.[2][5][6] PAK6 is highly expressed in the prostate and has a role in androgen receptor (AR) signaling.[7][8][9] The role of PAK5 in prostate cancer is less defined, but it is known to be involved in survival signaling.[9][10]
These application notes provide an overview of the known characteristics of GNE-2861 and detailed protocols for its use in prostate cancer cell line research. While specific quantitative data for GNE-2861 in prostate cancer cell lines is not yet publicly available, the provided protocols will enable researchers to determine its efficacy and mechanism of action in relevant models.
Data Presentation
GNE-2861 Target Specificity
The inhibitory activity of GNE-2861 has been characterized against its primary kinase targets. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Kinase | IC50 (nM) |
| PAK4 | 7.5 |
| PAK5 | 126 |
| PAK6 | 36 |
Data compiled from publicly available sources.
Effects of GNE-2861 on Prostate Cancer Cell Lines
The specific effects of GNE-2861 on the viability and proliferation of prostate cancer cell lines such as LNCaP, PC-3, and DU145 have not been extensively reported in peer-reviewed literature. Researchers are encouraged to use the protocols provided in this document to generate this valuable data. The expected outcomes, based on the known roles of PAK4, PAK5, and PAK6 in prostate cancer, include:
-
Inhibition of cell proliferation and viability: GNE-2861 is expected to reduce the growth rate of prostate cancer cells.
-
Induction of apoptosis: Inhibition of pro-survival signaling by targeting PAKs may lead to programmed cell death.
-
Alteration of cell migration and invasion: Given the role of PAK4 in cell motility, GNE-2861 may inhibit the metastatic potential of prostate cancer cells.
-
Modulation of Androgen Receptor (AR) signaling: Due to the interaction of PAK6 with the AR, GNE-2861 may affect AR-dependent gene expression in androgen-sensitive prostate cancer cells like LNCaP.
Mandatory Visualizations
Caption: GNE-2861 inhibits Group II PAKs, affecting downstream signaling.
Caption: Workflow for evaluating GNE-2861 in prostate cancer cell lines.
Experimental Protocols
Prostate Cancer Cell Line Culture
1.1. Cell Lines and Media
-
LNCaP: Androgen-sensitive human prostate adenocarcinoma.
-
PC-3: Androgen-independent human prostate adenocarcinoma, derived from a bone metastasis.
-
DU145: Androgen-insensitive human prostate carcinoma, derived from a brain metastasis.
1.2. General Culture Conditions
-
Subculture: Passage cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for detachment.[11][20][22]
Cell Viability Assay (MTS/MTT Assay)
This protocol is adapted from standard MTS/MTT assay procedures.
2.1. Materials
-
96-well clear flat-bottom plates
-
Prostate cancer cells (LNCaP, PC-3, or DU145)
-
Complete culture medium
-
GNE-2861 stock solution (dissolved in DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
2.2. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of GNE-2861 in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the GNE-2861 dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using appropriate software.
Western Blot Analysis for PAK4 Phosphorylation
This protocol is for the detection of phosphorylated PAK4 (p-PAK4) and other relevant signaling proteins.
3.1. Materials
-
6-well plates
-
Prostate cancer cells
-
GNE-2861
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK4 (Ser474), anti-PAK4, anti-p-Akt, anti-Akt, anti-GAPDH)[24]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
3.2. Procedure
-
Cell Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with GNE-2861 for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[25] Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis by flow cytometry.[26][27][28][29]
4.1. Materials
-
6-well plates
-
Prostate cancer cells
-
GNE-2861
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
4.2. Procedure
-
Cell Treatment: Seed cells in 6-well plates and treat with GNE-2861 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells.
Disclaimer
This document is intended for research use only. The information provided is based on publicly available data and general laboratory protocols. Researchers should optimize these protocols for their specific experimental conditions and cell lines. GNE-2861 is a research chemical and should be handled with appropriate safety precautions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 3. Targeting P21-Activated Kinase-1 for Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAK4: a pluripotent kinase that regulates prostate cancer cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p21-Activated kinase 4 promotes prostate cancer progression through CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p21-activated Kinase 6 (PAK6) Inhibits Prostate Cancer Growth via Phosphorylation of Androgen Receptor and Tumorigenic E3 Ligase Murine Double Minute-2 (Mdm2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p21-Activated kinase 6 (PAK6) inhibits prostate cancer growth via phosphorylation of androgen receptor and tumorigenic E3 ligase murine double minute-2 (Mdm2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pak protein kinases and their role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lncap.com [lncap.com]
- 12. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 13. Organoid culture of human prostate cancer cell lines LNCaP and C4-2B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encodeproject.org [encodeproject.org]
- 15. Cell Culture Academy [procellsystem.com]
- 16. reprocell.com [reprocell.com]
- 17. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bcrj.org.br [bcrj.org.br]
- 20. benchchem.com [benchchem.com]
- 21. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
- 22. DU145 Cell Line - Creative Biogene [creative-biogene.com]
- 23. ubigene.us [ubigene.us]
- 24. Phospho-PAK4 (Ser474)/PAK5 (Ser602)/PAK6 (Ser560) Antibody | Cell Signaling Technology [cellsignal.com]
- 25. bio-techne.com [bio-techne.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 29. mdpi.com [mdpi.com]
GNE-2861: A Promising Tool for Investigating and Overcoming Tamoxifen Resistance in Breast Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), has long been a cornerstone of endocrine therapy for estrogen receptor-alpha (ERα)-positive breast cancer. However, the development of tamoxifen resistance remains a significant clinical challenge, limiting its long-term efficacy. Recent research has identified the p21-activated kinase (PAK) family of proteins, particularly group II PAKs (PAK4, PAK5, and PAK6), as key players in the molecular mechanisms underlying this resistance. GNE-2861, a potent and selective inhibitor of group II PAKs, has emerged as a critical research tool for elucidating these resistance pathways and as a potential therapeutic agent to restore tamoxifen sensitivity.
This document provides detailed application notes and experimental protocols for utilizing GNE-2861 to investigate and potentially reverse tamoxifen resistance in breast cancer cell lines.
Mechanism of Action
GNE-2861 is a small molecule inhibitor that selectively targets the kinase activity of group II PAKs. In the context of tamoxifen resistance, its primary mechanism of action involves the disruption of a positive feedback loop between PAK4 and ERα.[1][2] Elevated PAK4 expression has been correlated with poor patient outcomes in those undergoing endocrine therapy.[2]
The proposed mechanism is as follows:
-
ERα promotes PAK4 expression: ERα directly binds to the PAK4 gene, enhancing its transcription and leading to increased PAK4 protein levels.[1][2]
-
PAK4 stabilizes and activates ERα: In turn, PAK4 phosphorylates ERα at Serine 305. This phosphorylation event stabilizes the ERα protein, promotes its transcriptional activity, and enhances the expression of ERα target genes, even in the presence of tamoxifen.[2]
-
GNE-2861 breaks the cycle: By inhibiting PAK4 kinase activity, GNE-2861 prevents the phosphorylation of ERα. This destabilizes ERα, reduces its transcriptional activity, and ultimately sensitizes the resistant breast cancer cells to the anti-proliferative effects of tamoxifen.[1][2]
Quantitative Data
The following tables summarize key quantitative data related to the activity of GNE-2861 and its effect on tamoxifen sensitivity.
Table 1: Inhibitory Activity of GNE-2861 against PAK Isoforms
| Kinase | IC50 (nM) |
| PAK4 | 7.5[3][4][5] |
| PAK5 | 36[3][4] |
| PAK6 | 126[3][4] |
| PAK1 | 5420[5] |
| PAK2 | 970[5] |
| PAK3 | >10000[5] |
Table 2: Effect of GNE-2861 on Tamoxifen IC50 in Breast Cancer Cell Lines
| Cell Line | Treatment | Approximate Tamoxifen IC50 (µM) |
| MCF-7 (Tamoxifen-sensitive) | Vehicle | 7[6] |
| GNE-2861 (50 µM) | < 7 (Sensitized)[6] | |
| MCF-7/LCC2 (Tamoxifen-resistant) | Vehicle | 14[6] |
| GNE-2861 (50 µM) | ~7 (Restored Sensitivity)[6] |
Signaling Pathway Diagram
Caption: GNE-2861 disrupts the PAK4-ERα positive feedback loop.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of GNE-2861 on tamoxifen resistance.
Cell Culture of Tamoxifen-Sensitive and -Resistant Breast Cancer Cells
This protocol describes the maintenance of MCF-7 (tamoxifen-sensitive) and MCF-7/LCC2 (tamoxifen-resistant) human breast cancer cell lines.
Materials:
-
MCF-7 and MCF-7/LCC2 cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For MCF-7/LCC2 cells, maintain tamoxifen resistance by culturing in the presence of 1 µM 4-hydroxytamoxifen. Remove tamoxifen from the media 48-72 hours prior to experiments.
-
Passage cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cell monolayer with PBS. b. Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Cell Viability Assay (WST-1)
This assay is used to determine the effect of GNE-2861 and tamoxifen on cell proliferation and viability.
Materials:
-
Tamoxifen-sensitive and -resistant cells
-
GNE-2861 (dissolved in DMSO)
-
Tamoxifen (dissolved in ethanol (B145695) or DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Prepare serial dilutions of GNE-2861 and tamoxifen.
-
Treat the cells with varying concentrations of tamoxifen in the presence or absence of a fixed concentration of GNE-2861 (e.g., 10 µM). Include vehicle controls (DMSO or ethanol).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis of PAK4 and ERα Expression and Phosphorylation
This protocol is for detecting changes in the protein levels of total and phosphorylated PAK4 and ERα.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PAK4, anti-p-PAK4, anti-ERα, anti-p-ERα Ser305, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Co-Immunoprecipitation (Co-IP) of PAK4 and ERα
This protocol is to determine the in-vivo interaction between PAK4 and ERα.
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Primary antibodies (anti-PAK4 or anti-ERα)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Protocol:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partner (e.g., immunoprecipitate with anti-PAK4 and blot with anti-ERα).
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to investigate the binding of ERα to the PAK4 gene promoter.
Materials:
-
Cells treated with or without estradiol (B170435) and/or GNE-2861
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-ERα antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for the PAK4 promoter
Protocol:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-ERα antibody or control IgG overnight.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin complexes and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Use qPCR with primers specific to the putative ERα binding site on the PAK4 promoter to quantify the amount of precipitated DNA.
Experimental Workflow Diagram
Caption: Workflow for investigating GNE-2861 in tamoxifen resistance.
Conclusion
GNE-2861 is an invaluable pharmacological tool for dissecting the molecular underpinnings of tamoxifen resistance in ERα-positive breast cancer. By inhibiting the PAK4-ERα signaling axis, GNE-2861 not only helps to elucidate the mechanisms of resistance but also represents a promising strategy for overcoming it. The protocols outlined in this document provide a comprehensive framework for researchers to utilize GNE-2861 effectively in their studies, paving the way for a deeper understanding of endocrine resistance and the development of novel therapeutic approaches.
References
Application Notes and Protocols: GNE-2861 and the ER-alpha Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-2861 is a potent and selective inhibitor of group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6.[1][2][3] Emerging research has highlighted a critical interplay between PAK4 and the estrogen receptor-alpha (ERα) signaling pathway, a key driver in the majority of breast cancers. In ERα-positive breast cancer, a positive feedback loop exists where ERα promotes the expression of PAK4, and PAK4, in turn, phosphorylates and stabilizes ERα, enhancing its transcriptional activity. This reciprocal activation contributes to tumor cell proliferation and can lead to resistance to endocrine therapies such as tamoxifen (B1202).
GNE-2861 disrupts this feedback loop, leading to a perturbation of ERα signaling. This inhibitory action has been shown to restore sensitivity to tamoxifen in resistant breast cancer cell lines, suggesting a promising therapeutic strategy for overcoming endocrine resistance. These application notes provide detailed protocols for studying the effects of GNE-2861 on the ERα signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for GNE-2861 and its effects on tamoxifen sensitivity.
Table 1: GNE-2861 Kinase Inhibition Profile
| Kinase | IC50 (nM) |
| PAK4 | 7.5[1][2][3] |
| PAK5 | 126[1][2] |
| PAK6 | 36[1][2] |
| PAK1 | 5420[2] |
| PAK2 | 970[2] |
| PAK3 | >10000[2] |
Table 2: Effect of GNE-2861 on Tamoxifen IC50 in Breast Cancer Cell Lines
| Cell Line | Treatment | Approximate Tamoxifen IC50 (µM) |
| MCF-7 (Tamoxifen-sensitive) | Vehicle | 7[3][4] |
| MCF-7 (Tamoxifen-sensitive) | GNE-2861 (50 µM) | Decreased sensitivity to tamoxifen is reversed[4] |
| MCF-7/LCC2 (Tamoxifen-resistant) | Vehicle | 14[3][4] |
| MCF-7/LCC2 (Tamoxifen-resistant) | GNE-2861 | Restored sensitivity to a level similar to sensitive cells[4][5] |
Signaling and Experimental Workflow Diagrams
ERα-PAK4 Signaling Pathway and GNE-2861 Inhibition
Caption: ERα-PAK4 positive feedback loop and GNE-2861's point of inhibition.
Experimental Workflow: Assessing GNE-2861 Efficacy
Caption: Workflow for evaluating GNE-2861's impact on ERα signaling.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for determining the effect of GNE-2861, alone or in combination with tamoxifen, on the viability of breast cancer cells.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D) and tamoxifen-resistant lines (e.g., MCF-7/LCC2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
GNE-2861
-
Tamoxifen
-
96-well tissue culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of GNE-2861 and/or tamoxifen in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the treatment solutions. Include vehicle-only wells as a control.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 650 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (media only with WST-1) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 values using appropriate software.
-
Estrogen Response Element (ERE) Luciferase Reporter Assay
This assay measures the transcriptional activity of ERα in response to GNE-2861 treatment.
Materials:
-
ERα-positive breast cancer cell lines
-
ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete growth medium and phenol (B47542) red-free medium
-
GNE-2861
-
17β-estradiol (E2)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in 24-well plates to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Treatment:
-
Replace the medium with phenol red-free medium containing the desired concentrations of GNE-2861.
-
Incubate for a further 24 hours.
-
Stimulate the cells with 10 nM E2 for 6-24 hours. Include a vehicle control (ethanol).
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for transfection efficiency.
-
Express the results as relative luciferase units (RLU) or as a fold change compared to the vehicle-treated control.
-
Quantitative Real-Time PCR (qPCR) for ERα Target Gene Expression
This protocol is used to quantify the mRNA levels of ERα target genes (e.g., GREB1, pS2/TFF1, Cyclin D1) following treatment with GNE-2861.
Materials:
-
ERα-positive breast cancer cell lines
-
GNE-2861
-
17β-estradiol (E2)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with GNE-2861 and/or E2 for the desired time (e.g., 24 hours).
-
Extract total RNA using a suitable RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.
-
Conclusion
GNE-2861 represents a valuable research tool for investigating the role of the PAK4-ERα signaling axis in breast cancer. The protocols outlined above provide a framework for characterizing the cellular and molecular effects of this inhibitor. By disrupting the positive feedback loop between PAK4 and ERα, GNE-2861 not only elucidates fundamental mechanisms of endocrine resistance but also presents a potential therapeutic strategy for ERα-positive breast cancers that have become refractory to standard hormonal therapies. Further investigation into the in vivo efficacy and safety of GNE-2861 is warranted to translate these promising preclinical findings.
References
- 1. nanopartikel.info [nanopartikel.info]
- 2. takarabio.com [takarabio.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-2861 in Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GNE-2861, a potent and selective inhibitor of group II p21-activated kinases (PAKs), in cell migration and invasion assays. The provided protocols and background information are intended to facilitate the investigation of GNE-2861's effects on cancer cell motility and metastatic potential.
Introduction to GNE-2861
GNE-2861 is a small molecule inhibitor that selectively targets group II PAKs, which include PAK4, PAK5, and PAK6.[1][2][3] These kinases are crucial downstream effectors of small Rho GTPases, such as Cdc42 and Rac1, and are frequently overexpressed in various cancers. The PAK signaling pathway plays a significant role in regulating cytoskeletal dynamics, cell adhesion, and motility, all of which are integral to cell migration and invasion.[4] By inhibiting group II PAKs, GNE-2861 offers a valuable tool to probe the mechanisms of cancer cell metastasis and to evaluate a potential therapeutic strategy.
Key Characteristics of GNE-2861:
-
Selectivity: GNE-2861 exhibits high selectivity for group II PAKs over group I PAKs (PAK1, PAK2, PAK3).
-
Mechanism of Action: As a PAK4 inhibitor, GNE-2861 can modulate downstream signaling pathways, including those involving c-Src, EGFR, MEK-1/ERK1/2, and MMP2, which are critical for cell migration and invasion.[5][6]
Data Presentation
While specific quantitative data for GNE-2861 in publicly available literature is limited, the following tables illustrate how to present experimental results from cell migration and invasion assays in a clear and structured format. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Effect of GNE-2861 on Cell Migration in a Wound Healing Assay
| Concentration of GNE-2861 (µM) | Average Wound Closure at 24h (%) | Standard Deviation | p-value (vs. Control) |
| 0 (Vehicle Control) | 95.2 | 4.5 | - |
| 1 | 75.8 | 6.2 | <0.05 |
| 5 | 42.1 | 5.1 | <0.01 |
| 10 | 25.6 | 3.9 | <0.001 |
| 25 | 10.3 | 2.8 | <0.001 |
Table 2: Effect of GNE-2861 on Cell Migration in a Transwell Assay
| Concentration of GNE-2861 (µM) | Average Number of Migrated Cells | Standard Deviation | p-value (vs. Control) |
| 0 (Vehicle Control) | 250 | 25 | - |
| 1 | 180 | 20 | <0.05 |
| 5 | 95 | 15 | <0.01 |
| 10 | 45 | 10 | <0.001 |
| 25 | 15 | 5 | <0.001 |
Table 3: Effect of GNE-2861 on Cell Invasion in a Matrigel Invasion Assay
| Concentration of GNE-2861 (µM) | Average Number of Invaded Cells | Standard Deviation | Percent Inhibition (%) | p-value (vs. Control) |
| 0 (Vehicle Control) | 150 | 18 | 0 | - |
| 1 | 105 | 15 | 30.0 | <0.05 |
| 5 | 60 | 12 | 60.0 | <0.01 |
| 10 | 25 | 8 | 83.3 | <0.001 |
| 25 | 8 | 4 | 94.7 | <0.001 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: GNE-2861 inhibits PAK4, disrupting downstream signaling pathways that promote cell migration and invasion.
Caption: Workflow for the wound healing (scratch) assay to assess cell migration.
Caption: General workflow for Transwell migration and invasion assays.
Experimental Protocols
The following are detailed protocols for performing wound healing, Transwell migration, and Matrigel invasion assays to evaluate the effects of GNE-2861.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 or MCF-7 breast cancer cells)
-
Complete culture medium
-
Serum-free culture medium
-
GNE-2861 stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Serum Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to minimize cell proliferation.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of GNE-2861 or vehicle control (DMSO) to the respective wells.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the locations of the images to ensure the same fields are captured at subsequent time points.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same marked fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at time 0.
Transwell Migration Assay
This assay, also known as a Boyden chamber assay, quantifies the chemotactic ability of individual cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
GNE-2861 stock solution
-
Vehicle control (DMSO)
-
Chemoattractant (e.g., 10% Fetal Bovine Serum)
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet solution (for staining)
-
Microscope
Protocol:
-
Preparation of Lower Chamber: Add 600 µL of complete medium (containing chemoattractant) to the lower wells of a 24-well plate.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Treatment: Add the desired concentrations of GNE-2861 or vehicle control to the cell suspension.
-
Cell Seeding: Add 100-200 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Place the inserts into the wells containing the chemoattractant and incubate for a period optimized for your cell line (typically 12-24 hours) at 37°C and 5% CO₂.
-
Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to dry. Image the stained cells on the membrane using a microscope. Count the number of migrated cells in several random fields of view.
Matrigel Invasion Assay
This assay is a modification of the Transwell migration assay and assesses the ability of cells to invade through a basement membrane matrix.
Materials:
-
All materials listed for the Transwell Migration Assay
-
Matrigel Basement Membrane Matrix
-
Cold, sterile serum-free medium
-
Chilled pipette tips
Protocol:
-
Coating of Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/mL). Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert, ensuring the membrane is evenly coated.
-
Solidification: Incubate the coated inserts at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding and Assay Procedure: Follow steps 1-9 of the Transwell Migration Assay protocol, seeding the GNE-2861-treated cells on top of the solidified Matrigel layer. The incubation time for invasion assays is typically longer than for migration assays (24-48 hours).
-
Data Analysis: The number of invaded cells is quantified in the same manner as migrated cells. The results can be expressed as the percentage of invasion through the Matrigel-coated membrane relative to the migration through an uncoated control membrane.
By following these detailed protocols and utilizing the provided templates for data presentation, researchers can effectively evaluate the impact of GNE-2861 on cell migration and invasion, contributing to a deeper understanding of its potential as an anti-cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
- 4. A narrative review of the migration and invasion features of non-small cell lung cancer cells upon xenobiotic exposure: insights from in vitro studies - Albuquerque - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GNE-2861 solubility in DMSO and ethanol
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of GNE-2861 in DMSO and ethanol (B145695), along with troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of GNE-2861?
A1: For preparing high-concentration stock solutions of GNE-2861, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. Ethanol can also be used.[1][2][3] It is crucial to use high-purity, anhydrous solvents to avoid precipitation and compound degradation.
Q2: What is the maximum solubility of GNE-2861 in DMSO and ethanol?
A2: GNE-2861 is soluble in both DMSO and ethanol up to a concentration of 100 mM.[1][2][3]
Q3: My GNE-2861 is not dissolving completely in DMSO. What steps can I take?
A3: If you encounter solubility issues, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.
-
Vortexing: Mix the solution thoroughly using a vortex mixer.
-
Sonication: Use a sonicator for 5-10 minutes to aid in the dissolution of the compound.
-
Solvent Quality: Ensure that your DMSO is anhydrous and of high purity, as absorbed moisture can reduce the solubility of hydrophobic compounds.
Q4: I observed precipitation when diluting my GNE-2861 DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to avoid cellular toxicity and precipitation.
-
Stepwise Dilution: Perform serial dilutions rather than a single large dilution.
-
Use of Co-solvents or Surfactants: In some in-vivo applications, co-solvents like PEG300 and Tween 80 can be used to maintain solubility.[4]
Q5: How should I store my GNE-2861 stock solutions?
A5: Stock solutions of GNE-2861 in DMSO or ethanol should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage or -80°C for long-term storage.[5]
Quantitative Data Summary
The solubility of GNE-2861 in DMSO and ethanol is summarized in the table below.
| Solvent | Maximum Solubility |
| Dimethyl Sulfoxide (DMSO) | 100 mM |
| Ethanol | 100 mM |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of GNE-2861 in DMSO
-
Calculation: GNE-2861 has a molecular weight of 406.48 g/mol .[1] To prepare a 10 mM stock solution, you will need 4.065 mg of GNE-2861 for every 1 mL of DMSO.
-
Weighing: Accurately weigh the required amount of GNE-2861 powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the GNE-2861 powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, use gentle warming (37°C) or sonication to aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for preparing GNE-2861 solutions.
References
GNE-2861 Aqueous Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GNE-2861 in aqueous solutions. Given that GNE-2861 is practically insoluble in water, this guide focuses on proper handling, formulation, and stability assessment in relevant experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of GNE-2861 in aqueous solutions?
A1: GNE-2861 is practically insoluble in water.[1] For experimental use, it must be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), before being diluted into your aqueous experimental medium.[2]
Q2: How should I prepare a stock solution of GNE-2861?
A2: It is recommended to prepare stock solutions in 100% DMSO or ethanol at a concentration of up to 100 mM.[2] Sonication may be used to aid dissolution.[3] For in vitro cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: How should I store GNE-2861 stock solutions?
A3: GNE-2861 stock solutions are stable for extended periods when stored correctly. To minimize degradation and prevent repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]
| Storage Temperature | Solvent | Duration |
| -20°C | Powder | 3 years[3] |
| -20°C | DMSO or Ethanol | 1 month[1] |
| -80°C | DMSO or Ethanol | 1 year[1] |
Q4: I observed precipitation when diluting my GNE-2861 stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of GNE-2861.
-
Use a co-solvent system: For in vivo or certain in vitro experiments, a co-solvent system may be necessary. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
-
Prepare fresh dilutions: It is recommended to prepare the final working solution fresh for each experiment and use it on the same day to minimize the risk of precipitation over time.[4]
-
Vortex during dilution: Add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and reduce the likelihood of localized high concentrations that can lead to precipitation.
Q5: Is GNE-2861 sensitive to light or pH changes in an aqueous environment?
A5: While specific data on the photosensitivity and pH stability of GNE-2861 in aqueous solutions are not publicly available, it is a general best practice to protect experimental solutions from light, for instance by using amber vials. The stability of small molecules can be pH-dependent; therefore, it is crucial to maintain a consistent and appropriate pH in your experimental buffer system. To assess pH stability, a forced degradation study across a range of pH values would be required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | Exceeding the solubility limit of GNE-2861 in the final aqueous medium. | Lower the final concentration of GNE-2861. Ensure the final DMSO concentration is as low as possible (ideally <0.1%). |
| Inconsistent experimental results | Degradation of GNE-2861 in the working solution or improper storage of stock solutions. | Prepare working solutions fresh before each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term use.[1] |
| Difficulty dissolving the powder | GNE-2861 is a solid that requires an appropriate organic solvent. | Use 100% DMSO or ethanol to prepare the initial stock solution.[2] Gentle warming or sonication can aid dissolution.[3] |
Experimental Protocols
Protocol for Assessing GNE-2861 Stability (Forced Degradation Study)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. Since GNE-2861 is poorly soluble in water, these studies should be conducted in a solution containing a co-solvent, such as acetonitrile (B52724) or methanol, to ensure the compound remains dissolved.
Objective: To identify potential degradation products and pathways of GNE-2861 under various stress conditions.
Materials:
-
GNE-2861
-
HPLC-grade acetonitrile, methanol, water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of GNE-2861 in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC or UPLC method to quantify the remaining GNE-2861 and detect any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of GNE-2861 remaining at each time point for each stress condition.
-
Characterize the degradation products using mass spectrometry (MS) to elucidate potential degradation pathways.
-
Visualizations
Caption: Workflow for assessing the stability of GNE-2861.
As GNE-2861 is an inhibitor of p21-activated kinases (PAKs), understanding its mechanism of action is crucial for experimental design.
Caption: Inhibition of the PAK signaling pathway by GNE-2861.
References
GNE-2861 In Vivo Formulation and Delivery: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo formulation and delivery of GNE-2861, a selective inhibitor of group II p21-activated kinases (PAKs). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of relevant data to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is GNE-2861 and what is its mechanism of action?
A1: GNE-2861 is a potent and selective inhibitor of group II p21-activated kinases (PAKs), with IC50 values of 7.5 nM, 126 nM, and 36 nM for PAK4, PAK5, and PAK6, respectively.[1][2][3] It displays selectivity for group II PAKs over group I PAKs.[2][3] By inhibiting PAK4, GNE-2861 can interfere with various downstream signaling pathways implicated in cancer cell proliferation, migration, and survival, such as the LIMK1/cofilin, Wnt/β-catenin, and PI3K/AKT pathways.[4][5]
Q2: What are the solubility properties of GNE-2861?
A2: GNE-2861 is a solid compound that is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) up to 100 mM.[2][3] It is poorly soluble in aqueous solutions.
Q3: What is a recommended starting formulation for in vivo studies with GNE-2861?
A3: A common vehicle for in vivo administration of poorly soluble compounds like GNE-2861, suitable for oral gavage or intraperitoneal injection, consists of a mixture of DMSO, PEG300, Tween-80, and saline. A typical composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the formulation and delivery of GNE-2861.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon mixing or during storage | - Compound has low aqueous solubility.- Incorrect order of solvent addition.- Formulation is supersaturated. | - Ensure GNE-2861 is fully dissolved in DMSO before adding other components.- Add excipients in the correct order: GNE-2861 in DMSO, then PEG300, then Tween-80, and finally saline, mixing thoroughly after each addition.- Prepare the formulation fresh before each use.- Gentle warming (to 37°C) or sonication may help redissolve the compound, but stability at higher temperatures should be considered. |
| Phase separation (oily droplets) | - Incomplete mixing of components. | - Vortex or stir the solution vigorously after the addition of each component to ensure a homogenous mixture. |
| Inconsistent or low in vivo efficacy | - Poor bioavailability.- Suboptimal dosing regimen.- Formulation instability. | - Consider alternative formulation strategies to improve solubility and absorption, such as lipid-based formulations or nanosuspensions.- Conduct a pilot pharmacokinetic (PK) study to determine key parameters like Cmax, Tmax, and bioavailability to optimize the dosing schedule.- Always prepare the formulation fresh and visually inspect for any precipitation before administration. |
| Unexpected toxicity or adverse events in animals | - Vehicle toxicity, particularly at high concentrations of DMSO.- Off-target effects of the compound. | - Include a vehicle-only control group in your experiment to assess the effects of the formulation itself.- Keep the final concentration of DMSO to a minimum, especially for intravenous injections.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD). |
Experimental Protocols
Protocol 1: Preparation of GNE-2861 Formulation for In Vivo Administration
This protocol describes the preparation of a 1 mg/mL solution of GNE-2861 in a vehicle suitable for oral gavage or intraperitoneal injection.
Materials:
-
GNE-2861 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mg/mL stock solution of GNE-2861 in DMSO:
-
Weigh the required amount of GNE-2861 powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Prepare the final 1 mg/mL formulation (for a total volume of 1 mL):
-
In a sterile microcentrifuge tube, add 100 µL of the 10 mg/mL GNE-2861 stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube. Vortex thoroughly to mix.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly one final time.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
Note: This formulation should be prepared fresh on the day of use.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for performing an intraperitoneal injection in mice. All procedures should be performed in accordance with approved animal care and use protocols.
Materials:
-
Prepared GNE-2861 formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint:
-
Securely restrain the mouse to expose the abdomen. The animal should be held in a supine position with its head tilted slightly downwards.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the bladder.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the abdominal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a new needle and syringe.
-
If there is no aspirate, slowly inject the GNE-2861 formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the animal for any adverse reactions following the injection.
-
Data Presentation
Table 1: Physicochemical and In Vitro Potency of GNE-2861
| Property | Value | Reference(s) |
| Molecular Weight | 406.48 g/mol | N/A |
| Formula | C22H26N6O2 | N/A |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [2][3] |
| IC50 Values | ||
| PAK4 | 7.5 nM | [1][2][3] |
| PAK5 | 126 nM | [1][2][3] |
| PAK6 | 36 nM | [1][2][3] |
Pharmacokinetic Data:
Mandatory Visualization
Caption: Simplified signaling pathway of GNE-2861's target, PAK4.
References
- 1. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. GNE-2861 | CAS 1394121-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 5. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
GNE-2861 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating and understanding the off-target effects of GNE-2861, a potent inhibitor of group II p21-activated kinases (PAKs). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is GNE-2861 and what are its primary targets?
GNE-2861 is a small molecule inhibitor that selectively targets group II p21-activated kinases (PAKs), with the highest potency against PAK4.[1][2][3][4][5] Its primary targets are PAK4, PAK5, and PAK6.[1][2][3][4][5]
Q2: What are the known off-target effects of GNE-2861?
While GNE-2861 is known for its high selectivity, one of the most significant documented off-target effects is the perturbation of estrogen receptor alpha (ERα) signaling.[2][6] Mechanistic studies have revealed a positive feedback loop where PAK4 and ERα mutually activate each other.[6][7] GNE-2861 has been shown to decrease ERα protein levels and inhibit the transcription of ERα target genes.[8]
Q3: How can I experimentally investigate the off-target effects of GNE-2861?
Several experimental approaches can be employed to identify and characterize the off-target effects of GNE-2861. These include:
-
Kinome Profiling: Screening GNE-2861 against a large panel of kinases to determine its selectivity profile.
-
Cellular Thermal Shift Assay (CETSA): A method to verify the direct binding of GNE-2861 to potential targets within a cellular context.
-
Chemoproteomics: Utilizing a modified GNE-2861 probe to pull down interacting proteins from cell lysates for identification by mass spectrometry.
-
Western Blotting: To assess the phosphorylation status of known downstream effectors of PAK kinases and other suspected off-target pathways.
-
Phenotypic Screening: Comparing the cellular effects of GNE-2861 with the known consequences of PAK4/5/6 inhibition to identify discrepancies that may point to off-target activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for GNE-2861's inhibitory activity against its primary targets and other kinases.
Table 1: On-Target Inhibitory Activity of GNE-2861
| Target | IC50 (nM) |
| PAK4 | 7.5[1][3][4][5] |
| PAK5 | 126[1][3][4] |
| PAK6 | 36[1][3][4] |
Table 2: Off-Target Kinase Activity of GNE-2861
| Target | IC50 (µM) | Notes |
| PAK1 | 5.42 | Group I PAK |
| PAK2 | 0.97 | Group I PAK |
| PAK3 | >10 | Group I PAK |
| Other Kinases | Not specified | A screen against 222 kinases at 100 nM showed no significant inhibition.[8] |
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of GNE-2861 against a broad range of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of GNE-2861 in DMSO. For a single-dose screen, a concentration of 100 nM or 1 µM is typically used.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified, active kinases (e.g., Eurofins, Reaction Biology).
-
Assay Format: The service will typically perform a radiometric (e.g., 33P-ATP) or fluorescence-based assay to measure the inhibitory activity of GNE-2861 against each kinase in the panel.
-
Data Analysis: The results are usually provided as a percentage of inhibition relative to a vehicle control. For hits that show significant inhibition, a follow-up dose-response curve is performed to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of GNE-2861 with its target proteins in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat the cells with GNE-2861 at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Analyze the soluble fractions by Western blotting using antibodies against the target protein (e.g., PAK4) and a loading control.
-
Data Analysis: Quantify the band intensities. A ligand-bound protein will be more thermally stable and will show a higher amount of soluble protein at elevated temperatures compared to the unbound protein.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for Investigating GNE-2861 Off-Target Effects.
Caption: Simplified PAK4 Signaling Pathway and Point of Inhibition by GNE-2861.
Caption: Positive Feedback Loop between PAK4 and Estrogen Receptor α (ERα).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High cytotoxicity observed at effective concentrations | Off-target effects: GNE-2861 may be inhibiting other essential kinases. | 1. Perform a kinome-wide selectivity screen. 2. Use a structurally different PAK4/5/6 inhibitor as a control. 3. Perform a dose-response curve to find the minimal effective concentration. | Identification of unintended targets. Confirmation of on-target vs. off-target toxicity. |
| Compound solubility issues: GNE-2861 may be precipitating in the cell culture media. | 1. Visually inspect the media for any precipitate. 2. Test the solubility of GNE-2861 in your specific media. 3. Use a vehicle control (e.g., DMSO) to rule out solvent toxicity.[2] | Prevention of non-specific effects due to compound precipitation. | |
| Inconsistent or unexpected experimental results | Activation of compensatory signaling pathways: Inhibition of PAK4 may lead to the upregulation of other pathways. | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., other PAK isoforms, MAPK pathway). 2. Consider using GNE-2861 in combination with other inhibitors to block these pathways. | A clearer understanding of the cellular response to GNE-2861. More consistent and interpretable results. |
| Inhibitor instability: GNE-2861 may be degrading under experimental conditions. | 1. Check the stability of GNE-2861 in your experimental media at 37°C over time. 2. Prepare fresh stock solutions regularly. | Ensures that the observed effects are due to the active compound. | |
| Discrepancy between in vitro potency and cellular activity | Poor cell permeability: GNE-2861 may not be efficiently entering the cells. | 1. Perform a cellular uptake assay. 2. Use a positive control compound with known good cell permeability. | Determine the intracellular concentration of GNE-2861. |
| Active efflux from cells: The compound may be actively transported out of the cells by efflux pumps. | 1. Co-treat with known efflux pump inhibitors (e.g., verapamil). | Increased intracellular accumulation and potency of GNE-2861 if efflux is the issue. | |
| High protein binding in serum: GNE-2861 may be binding to proteins in the cell culture serum, reducing its free concentration. | 1. Perform experiments in low-serum or serum-free media, if possible. 2. Determine the protein binding percentage of GNE-2861. | More consistent results and a better correlation between in vitro and cellular activity. |
References
- 1. researchgate.net [researchgate.net]
- 2. GNE 2861 | PAK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PAK4 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe GNE-2861 | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Optimizing GNE-2861 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the group II p21-activated kinase (PAK) inhibitor, GNE-2861, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for GNE-2861 in an in vivo mouse study?
A1: Currently, there is no publicly available, specific in vivo dosage for GNE-2861. However, based on in vivo studies of other selective PAK4 inhibitors, a pilot dose-ranging study is recommended. The table below summarizes the dosages of similar PAK4 inhibitors that can be used as a starting point for designing such a study.
Q2: How should I formulate GNE-2861 for in vivo administration?
A2: A recommended formulation for in vivo administration of GNE-2861 is a suspension in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is crucial to prepare the formulation fresh on the day of the experiment.
Q3: What is the mechanism of action of GNE-2861?
A3: GNE-2861 is a selective inhibitor of group II p21-activated kinases (PAKs), with the highest potency against PAK4.[1] PAKs are key signaling nodes that regulate various cellular processes, including proliferation, survival, and metastasis. In the context of cancer, PAK4 has been shown to be a downstream effector of major oncogenic signaling pathways. GNE-2861's inhibition of PAK4 can disrupt these pathways, leading to anti-tumor effects.
Q4: What are the known off-target effects of GNE-2861?
A4: GNE-2861 is reported to be a highly selective inhibitor for group II PAKs (PAK4, PAK5, and PAK6). While it shows significantly less activity against group I PAKs, the potential for off-target effects should always be considered in in vivo studies. These effects can contribute to unexpected phenotypes or toxicity. If off-target effects are suspected, it is advisable to reduce the dose to determine if the toxicity is dose-dependent and to perform in vitro screening against a panel of related kinases to assess selectivity.
Troubleshooting Guides
Issue 1: Lack of Efficacy in In Vivo Model
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | The administered dose of GNE-2861 may be too low to achieve a therapeutic concentration in the target tissue. Solution: Conduct a dose-escalation study based on the dosages of similar PAK4 inhibitors (see Table 1). Monitor for both efficacy and signs of toxicity. |
| Poor Bioavailability | The formulation or route of administration may not be optimal, leading to poor absorption and distribution of the compound. Solution: Ensure the recommended formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is prepared correctly. Consider exploring alternative routes of administration if oral gavage proves ineffective, though this may require reformulation. |
| Compound Instability | GNE-2861 may be degrading in the formulation or after administration. Solution: Prepare the dosing solution fresh before each administration. Store the stock solution of GNE-2861 at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Target Not Present/Activated | The in vivo model may not have the specific PAK4-driven signaling pathway that GNE-2861 targets. Solution: Confirm the expression and activation of PAK4 in your tumor model using techniques like Western blot or immunohistochemistry before initiating the in vivo study. |
Issue 2: Unexpected Toxicity or Adverse Events
| Possible Cause | Troubleshooting Step |
| Dose is too High | The administered dose may be exceeding the maximum tolerated dose (MTD). Solution: Reduce the dose of GNE-2861. Conduct a dose-ranging study to determine the MTD in your specific animal model. |
| Off-Target Effects | GNE-2861 may be inhibiting other kinases or cellular targets, leading to toxicity. Solution: Lower the dose to see if the toxicity is dose-dependent. If possible, test the compound against a kinase panel to identify potential off-targets. |
| Formulation Vehicle Toxicity | The vehicle used to dissolve GNE-2861 could be causing adverse effects. Solution: Administer the vehicle alone to a control group of animals to assess its toxicity. If the vehicle is toxic, explore alternative formulations. |
| Rapid Metabolism | The compound may be metabolized into a toxic byproduct. Solution: While specific pharmacokinetic data for GNE-2861 is limited, if toxicity is observed, consider reducing the dosing frequency to allow for clearance of any potential toxic metabolites. |
Data Presentation
Table 1: In Vivo Dosages of Selective PAK4 Inhibitors in Mice
| Compound | Dosage | Route of Administration | Animal Model | Key Findings |
| A0317859 | 300 mg/kg daily | Oral Gavage | Mouse | Synergizes with anti-PD-1 immunotherapy. |
| Compound 16 | 50 mg/kg | Oral Administration | Breast Cancer Xenograft | Over 50% tumor growth inhibition with no apparent toxicity. |
| PAKib | 40 mg/kg | Not Specified | Murine Pancreatic Cancer | Suppresses tumor growth. |
| KPT-9274 | 200 mg/kg daily | Intravenous or Oral | Mouse | Well-tolerated with no signs of toxicity. |
Experimental Protocols
Protocol 1: Formulation of GNE-2861 for In Vivo Oral Administration
Materials:
-
GNE-2861 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of GNE-2861 based on the desired dose and the number of animals.
-
Prepare a stock solution of GNE-2861 in DMSO. For example, to prepare a final dosing solution with 10% DMSO, first dissolve the total required GNE-2861 in the corresponding volume of DMSO.
-
In a sterile conical tube, add the required volume of PEG300 (to achieve a final concentration of 40%).
-
Add the GNE-2861/DMSO stock solution to the PEG300 and vortex thoroughly until the solution is clear.
-
Add the required volume of Tween-80 (to achieve a final concentration of 5%) and vortex again.
-
Finally, add the required volume of sterile saline (to achieve a final concentration of 45%) and vortex until a homogenous suspension is formed.
-
Prepare this formulation fresh on the day of administration.
Protocol 2: In Vivo Dose-Ranging Study Design
Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose of GNE-2861.
Animal Model: Select a relevant mouse model for your research question (e.g., tumor xenograft model).
Groups:
-
Group 1 (Vehicle Control): Administer the formulation vehicle only.
-
Group 2 (Low Dose): Start with a low dose based on the data from similar compounds (e.g., 25-50 mg/kg).
-
Group 3 (Mid Dose): A dose intermediate to the low and high doses (e.g., 100-150 mg/kg).
-
Group 4 (High Dose): A dose approaching the higher end of what has been reported for other PAK4 inhibitors (e.g., 200-300 mg/kg).
Procedure:
-
Acclimate animals for at least one week before the start of the study.
-
Randomly assign animals to the different treatment groups (n=5-10 animals per group).
-
Administer GNE-2861 or vehicle via the chosen route (e.g., oral gavage) at the designated dose daily or as determined by the study design.
-
Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
Measure tumor volume (if applicable) at regular intervals.
-
At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.
-
The MTD is typically defined as the highest dose that does not cause more than 10-15% body weight loss or other significant signs of toxicity.
Mandatory Visualization
Caption: GNE-2861 inhibits the PAK4 signaling pathway, impacting key cancer hallmarks.
Caption: A typical experimental workflow for in vivo studies with GNE-2861.
Caption: A logical approach to troubleshooting common issues in GNE-2861 in vivo studies.
References
GNE-2861 poor oral bioavailability solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-2861, focusing on solutions for its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of GNE-2861?
A1: GNE-2861 is a potent and selective inhibitor of group II p21-activated kinases (PAKs). Its key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of GNE-2861
| Property | Value | Source |
| Molecular Weight | 406.48 g/mol | |
| Formula | C₂₂H₂₆N₆O₂ | |
| Solubility | Soluble to 100 mM in DMSO and ethanol. Insoluble in water. | [1] |
| Purity | ≥98% | |
| CAS Number | 1394121-05-1 |
Q2: What is the likely reason for GNE-2861's poor oral bioavailability?
A2: While specific oral bioavailability data for GNE-2861 is not publicly available, its poor aqueous solubility is a primary contributor.[1] Many kinase inhibitors with low aqueous solubility and high lipophilicity exhibit low and variable oral absorption.[2][3][4] GNE-2861's high permeability, suggested by a reported MDCK cell assay value (Papp (A-B) = 22.2 x 10⁻⁶ cm/s), combined with its low aqueous solubility, would classify it as a Biopharmaceutics Classification System (BCS) Class II compound. For BCS Class II compounds, the oral absorption is primarily limited by their dissolution rate.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like GNE-2861?
A3: For BCS Class II compounds like GNE-2861, formulation strategies are key to enhancing oral bioavailability. These strategies primarily focus on improving the dissolution rate and apparent solubility in the gastrointestinal tract. Common approaches include:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing GNE-2861 in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal fluids.
-
Prodrugs: Chemical modification of the GNE-2861 molecule to a more soluble prodrug that converts to the active compound in vivo can be explored.[5][6]
-
Co-administration with P-glycoprotein (P-gp) inhibitors: If GNE-2861 is found to be a substrate of efflux transporters like P-gp, co-administration with an inhibitor could increase its intestinal absorption.[7]
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Animal Studies
Possible Cause: Poor dissolution of GNE-2861 in the gastrointestinal tract.
Solutions:
-
Formulation Optimization:
-
Aqueous Suspension: For initial studies, a homogeneous suspension can be prepared using 0.5% carboxymethylcellulose sodium (CMC-Na) for oral gavage.
-
Enabling Formulations: For improved exposure, consider developing one of the following formulations:
-
Micronized Suspension: Reduce the particle size of GNE-2861 to the low micron range.
-
Amorphous Solid Dispersion: Prepare a solid dispersion of GNE-2861 with a suitable polymer (e.g., PVP, HPMC).
-
Lipid-Based Formulation: Develop a SEDDS formulation. A suggested starting point for an in vivo formulation for oral administration is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[8]
-
-
-
Dose and Vehicle Evaluation:
-
Conduct a dose-escalation study to assess dose proportionality. Lack of dose-linearity can indicate solubility-limited absorption.
-
Ensure the vehicle used is appropriate and does not cause precipitation of the compound upon administration.
-
Experimental Workflow for Formulation Screening
References
- 1. Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
- 5. probiocdmo.com [probiocdmo.com]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting GNE-2861 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with GNE-2861, a selective inhibitor of group II p21-activated kinases (PAKs).
Frequently Asked Questions (FAQs)
Q1: What is GNE-2861 and what is its primary mechanism of action?
GNE-2861 is a potent and selective small molecule inhibitor of group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6.[1][2][3] It functions as an ATP-competitive inhibitor.[4] Its primary application in research is to probe the function of these kinases in various cellular processes, particularly in cancer biology where PAKs are often dysregulated.[5][6] A notable use is in studying and overcoming tamoxifen (B1202) resistance in breast cancer by perturbing estrogen receptor alpha (ERα) signaling.[7]
Q2: What are the recommended solvent and storage conditions for GNE-2861?
-
Solvent: GNE-2861 is soluble in DMSO and ethanol, with a recommended stock solution concentration of up to 100 mM in both solvents.[2] For cell culture experiments, it is crucial to use high-purity, anhydrous DMSO to prepare the initial stock solution, as moisture can reduce its solubility.[1] When preparing working solutions for in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Storage: Store the solid compound at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[3]
Q3: What are the known off-target effects of GNE-2861?
While GNE-2861 is highly selective for group II PAKs over a large panel of other kinases, researchers should be aware of potential off-target effects, which are inherent to most small molecule inhibitors.[2][9][10] Off-target effects can arise from the inhibition of other kinases or interaction with unrelated proteins.[11][12] To mitigate this, it is advisable to:
-
Use the lowest effective concentration of GNE-2861 as determined by a dose-response experiment.
-
Employ a structurally unrelated inhibitor of the same target as a control to confirm that the observed phenotype is due to the inhibition of the intended target.
-
Validate key findings using a genetic approach, such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of the target kinase.[13]
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results in experiments involving GNE-2861.
Issue 1: Inconsistent or No Effect on Cell Viability/Proliferation
Q: I am not observing the expected decrease in cell viability or proliferation after treating my cells with GNE-2861. What could be the cause?
Possible Causes and Solutions:
-
Suboptimal Compound Concentration: The effective concentration of GNE-2861 can vary significantly between different cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line and experimental conditions.[14]
-
-
Cell Health and Confluency: Unhealthy or overly confluent cells may respond differently to treatment.
-
Solution: Ensure that cells are healthy, in the logarithmic growth phase, and at a consistent confluency at the time of treatment.
-
-
Incorrect Assay Choice: The choice of viability assay can significantly impact the results. For example, MTT and XTT assays, which measure metabolic activity, can sometimes produce misleading results due to off-target effects of the compound on cellular metabolism.[15][16][17]
-
Solution: Consider using an alternative viability assay, such as a clonogenic assay or a direct cell counting method (e.g., trypan blue exclusion), to confirm your findings.[18]
-
-
Compound Stability in Media: GNE-2861 may degrade in cell culture media over long incubation periods.[19][20][21]
-
Solution: For long-term experiments, consider replenishing the media with freshly diluted GNE-2861 every 24-48 hours.
-
Issue 2: High Variability Between Replicates
Q: My experimental replicates show high variability. How can I improve the consistency of my results?
Possible Causes and Solutions:
-
Compound Precipitation: GNE-2861, like many small molecules, can precipitate out of solution, especially at higher concentrations or in aqueous media.[22][23]
-
Solution: Visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, gentle warming (37°C) and vortexing may help to redissolve the compound.[23] Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.
-
-
Inaccurate Pipetting: Small pipetting errors can lead to significant variations in the final concentration of the compound.
-
Solution: Ensure your pipettes are properly calibrated. When preparing serial dilutions, use a fresh tip for each dilution step.
-
-
Edge Effects in Multi-well Plates: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier.
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (PAK4) | 7.5 nM | Not specified | [1][3] |
| IC50 (PAK5) | 36 nM | Not specified | [1][3] |
| IC50 (PAK6) | 126 nM | Not specified | [1][3] |
| Recommended in vitro concentration | 100 nM - 10 µM | Varies by cell line | [9] |
| Solubility in DMSO | up to 100 mM | Not applicable | [2] |
| Solubility in Ethanol | up to 100 mM | Not applicable | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PAK4 and ERα Signaling
This protocol is for assessing the effect of GNE-2861 on the phosphorylation status of PAK4 substrates and the expression levels of ERα.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF-7 or tamoxifen-resistant MCF-7/LCC2) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of GNE-2861 or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[24]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PAK4 (Ser474), total PAK4, ERα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Protocol 2: Cell Migration Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of GNE-2861 on cell migration.
-
Preparation of Inserts:
-
Cell Preparation:
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Add the cell suspension containing different concentrations of GNE-2861 or vehicle control to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period appropriate for your cell type (e.g., 12-24 hours).[29]
-
-
Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a solution such as crystal violet.
-
Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Remodeling of the Tumor Microenvironment Through PAK4 Inhibition Sensitizes Tumors to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PAK4 to reprogram the vascular microenvironment and improve CAR-T immunotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GNE 2861 | PAK | TargetMol [targetmol.com]
- 9. Probe GNE-2861 | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. bio-rad.com [bio-rad.com]
- 25. researchgate.net [researchgate.net]
- 26. cellbiolabs.com [cellbiolabs.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. corning.com [corning.com]
- 29. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
GNE-2861 Cellular Uptake and Permeability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cellular uptake and permeability issues encountered with GNE-2861, a potent and selective inhibitor of group II p21-activated kinases (PAKs).
Frequently Asked Questions (FAQs)
Q1: What is GNE-2861 and what is its mechanism of action?
GNE-2861 is a small molecule inhibitor targeting group II p21-activated kinases (PAKs), specifically PAK4, PAK5, and PAK6.[1][2][3][4] It functions by inhibiting the kinase activity of these proteins, which are involved in various cellular processes such as proliferation, migration, and invasion.[1][2] GNE-2861 has been shown to inhibit tumor cell proliferation and sensitize tamoxifen-resistant breast cancer cells.[1][5]
Q2: I am observing lower than expected efficacy of GNE-2861 in my cell-based assays compared to its potent biochemical IC50 values. What could be the underlying reason?
A common reason for a discrepancy between biochemical potency and cellular efficacy of a small molecule inhibitor is poor cellular uptake and/or low permeability across the cell membrane.[6][7] While GNE-2861 is a potent kinase inhibitor in biochemical assays, its effectiveness in a cellular context depends on its ability to reach its intracellular target, PAK4.[8] Reports suggest that cellular effects of GNE-2861 are sometimes observed at relatively high concentrations (10-50 µM), which may indicate a less than optimal cellular permeability.[8] Additionally, it has been noted to have poor oral bioavailability, which can also be related to permeability issues.
Q3: What are the key physicochemical properties of GNE-2861 that might influence its cellular permeability?
The cellular permeability of a small molecule is influenced by its physicochemical properties. Key properties for GNE-2861 are summarized in the table below. While some properties like molecular weight are within a favorable range for permeability, other factors such as polar surface area and the number of hydrogen bond donors/acceptors can impact its ability to passively diffuse across the cell membrane.
| Property | Value | Source |
| Molecular Weight | 406.48 g/mol | [1] |
| Formula | C22H26N6O2 | [1][2] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [1][2] |
| CAS Number | 1394121-05-1 | [1][2] |
Q4: How can I experimentally assess the cellular permeability of GNE-2861?
Several in vitro assays can be used to determine the permeability of GNE-2861. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that predicts passive membrane permeability. It is a good initial screen to assess the intrinsic ability of GNE-2861 to cross a lipid membrane.[1][2]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by evaluating both passive diffusion and the potential involvement of active transport mechanisms.[3][5][8][9]
Troubleshooting Guides
This section provides guidance for specific issues you might encounter during your experiments with GNE-2861.
Issue 1: Low or inconsistent inhibitory effects in cellular assays.
-
Possible Cause: Insufficient intracellular concentration of GNE-2861 due to poor permeability.
-
Troubleshooting Steps:
-
Optimize Compound Concentration and Incubation Time:
-
Perform a dose-response experiment with a wide range of GNE-2861 concentrations.
-
Increase the incubation time to allow for sufficient accumulation of the compound within the cells.
-
-
Assess Cell Permeability Directly:
-
Conduct a PAMPA or Caco-2 permeability assay to quantify the permeability of GNE-2861.
-
-
Use Permeabilizing Agents (with caution):
-
In mechanistic studies, a very low concentration of a mild permeabilizing agent like digitonin (B1670571) can be used to facilitate compound entry. However, this is not suitable for all experimental set-ups as it can alter cellular physiology.
-
-
Issue 2: High variability in experimental results between replicates.
-
Possible Cause: Issues with GNE-2861 solubility or stability in cell culture media.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization:
-
Check for Compound Stability:
-
Incubate GNE-2861 in your cell culture medium for the duration of your experiment and then analyze its integrity using methods like HPLC to check for degradation.
-
-
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This is a generalized protocol and may need optimization for your specific laboratory conditions.
-
Prepare the PAMPA sandwich plate: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane. This is then placed on top of a 96-well acceptor plate containing buffer.
-
Prepare Solutions:
-
Donor Solution: Dissolve GNE-2861 in a suitable buffer (e.g., PBS with a low percentage of DMSO) to the desired concentration.
-
Acceptor Solution: Fill the wells of the acceptor plate with buffer.
-
-
Assay Procedure:
-
Add the donor solution containing GNE-2861 to the wells of the donor plate.
-
Carefully place the donor plate onto the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, separate the plates and determine the concentration of GNE-2861 in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula:
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_equilibrium] = Equilibrium concentration
-
Caco-2 Permeability Assay Protocol
This protocol provides a general guideline for assessing permeability across a Caco-2 cell monolayer.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed monolayer.
-
Permeability Assay (Apical-to-Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dosing solution containing GNE-2861 to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral-to-Apical): To assess active efflux, perform the assay in the reverse direction.
-
Quantification: Analyze the concentration of GNE-2861 in the collected samples using LC-MS/MS.
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the formula:
Where:
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the membrane
-
C_0 = Initial concentration in the donor chamber
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for GNE-2861 cellular efficacy issues.
Caption: Simplified PAK4 signaling pathway and the inhibitory action of GNE-2861.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. enamine.net [enamine.net]
- 4. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: GNE-2861 Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the group II p21-activated kinase (PAK) inhibitor, GNE-2861, in animal models. The information is compiled from preclinical safety evaluations of related kinase inhibitors to offer proactive strategies for minimizing potential toxicities.
Troubleshooting Guide: Managing Potential In Vivo Toxicities
Researchers should be aware that while specific in vivo toxicity data for GNE-2861 is limited in publicly available literature, class-related and off-target effects of kinase inhibitors can occur. This guide provides strategies to address potential adverse events.
| Observed Issue | Potential Cause | Recommended Action |
| Gastrointestinal Distress (e.g., diarrhea, weight loss) | On-target or off-target inhibition of kinases crucial for GI tract homeostasis. | • Monitor animal weight and fecal consistency daily.• Consider dose reduction or a less frequent dosing schedule.• Ensure adequate hydration and nutritional support.• For severe cases, consider co-administration of supportive care agents after consulting with a veterinarian. |
| Cardiovascular Irregularities (e.g., changes in heart rate, blood pressure) | Off-target effects on kinases involved in cardiovascular function. While GNE-2861 is a group II PAK inhibitor, pan-kinase inhibitors have been associated with cardiovascular effects. | • Establish baseline cardiovascular parameters before study initiation.• Monitor heart rate and blood pressure, if feasible, particularly during the initial dosing period.• If significant changes are observed, a dose reduction or cessation of treatment may be necessary. Consultation with a veterinary professional is advised. |
| Lethargy or Reduced Activity | General malaise, potential off-target effects, or a symptom of other underlying toxicities. | • Perform daily wellness checks.• Rule out other potential causes of distress (e.g., infection, dehydration).• If lethargy persists, consider a dose reduction. |
| Injection Site Reactions (for parenteral administration) | Irritation from the vehicle or the compound itself. | • Rotate injection sites.• Observe for signs of inflammation or necrosis.• Consider alternative, well-tolerated vehicles. A common formulation for similar inhibitors is 2% carboxymethyl cellulose (B213188) for intraperitoneal administration. |
Frequently Asked Questions (FAQs)
Q1: What are the known in vivo toxicities of GNE-2861?
A1: Specific, publicly documented in vivo toxicity studies for GNE-2861 are not extensively available. However, preclinical safety assessments of other PAK inhibitors, particularly those targeting PAK4, have been conducted. For instance, a novel PAK4 inhibitor, HBW-008-A, demonstrated a favorable safety profile with no observed toxicity in a 14-day rat study[1]. Conversely, inhibition of group I PAKs (PAK1/2) has been associated with acute cardiovascular toxicity[2][3]. As GNE-2861 is a group II PAK inhibitor (PAK4, 5, 6), the risk of group I-related toxicities is expected to be lower. General kinase inhibitor-related toxicities, such as gastrointestinal distress, are a theoretical possibility[4][5][6].
Q2: How should I formulate GNE-2861 for animal administration?
A2: The optimal formulation depends on the route of administration. For intraperitoneal injection, a suspension in 2% carboxymethyl cellulose has been used for other PAK inhibitors[7]. It is crucial to ensure the vehicle is sterile and non-toxic. For oral administration, appropriate vehicles should be selected based on the compound's solubility and stability. Always perform a small pilot study to assess the tolerability of the chosen formulation.
Q3: What is a recommended starting dose for in vivo studies?
A3: A safe starting dose should be determined through dose-range finding studies. Begin with a low dose and escalate gradually while closely monitoring for any signs of toxicity. The effective dose will depend on the animal model, tumor type (if applicable), and the desired level of target engagement.
Q4: What are the key signaling pathways affected by GNE-2861 that might contribute to toxicity?
A4: GNE-2861 is an inhibitor of group II PAKs (PAK4, PAK5, and PAK6). PAK4, a primary target, is involved in various cellular processes, including proliferation, migration, and survival. Inhibition of PAK4 can also affect downstream signaling pathways such as the WNT/β-catenin and PI3K/AKT pathways[2][3]. While therapeutic in a cancer context, inhibition of these pathways in normal tissues could potentially lead to adverse effects.
Q5: What experimental workflow should I follow to minimize potential toxicity?
A5: A systematic approach is recommended. This includes establishing baseline health parameters, conducting a dose-escalation study to determine the maximum tolerated dose (MTD), and consistent monitoring throughout the study.
Experimental Protocols
Protocol 1: Dose-Range Finding Study
-
Animal Model: Select a relevant rodent model (e.g., mice or rats).
-
Group Allocation: Assign animals to several dose groups, including a vehicle control group.
-
Dosing: Administer GNE-2861 at increasing doses to each group.
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and appetite.
-
Endpoint: The study is typically conducted for 7-14 days. At the endpoint, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy. Histopathological examination of key organs is recommended.
-
MTD Determination: The maximum tolerated dose is the highest dose that does not cause significant toxicity.
Visualizations
Caption: GNE-2861 inhibits PAK4, blocking downstream signaling and cellular processes.
Caption: A systematic workflow for conducting in vivo studies with GNE-2861.
References
- 1. PAK4 inhibitor from Hyperway Pharmaceutical has improved safety and PK profile | BioWorld [bioworld.com]
- 2. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 3. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased incidence of gastrointestinal toxicity in canine cancer patients treated with concurrent abdominal radiation therapy and toceranib phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to PAK Inhibitors: GNE-2861 vs. PF-3758309
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent p21-activated kinase (PAK) inhibitors, GNE-2861 and PF-3758309. We will delve into their mechanisms of action, target selectivity, and reported efficacy, supported by experimental data. This analysis aims to equip researchers with the necessary information to select the appropriate inhibitor for their specific experimental needs.
Introduction to p21-Activated Kinases (PAKs)
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho family of small GTPases, particularly Cdc42 and Rac.[1] They are crucial mediators in a variety of signaling pathways that regulate cell proliferation, survival, motility, and cytoskeletal dynamics.[1][2][3] The PAK family is divided into two groups based on sequence and structural homology: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[1] Dysregulation of PAK signaling is implicated in various diseases, including cancer, making them attractive therapeutic targets.[2][4]
GNE-2861: A Selective Group II PAK Inhibitor
GNE-2861 is characterized as a potent and highly selective inhibitor of Group II PAKs (PAK4, PAK5, and PAK6).[5][6] Its exquisite selectivity makes it a valuable tool for dissecting the specific roles of Group II PAKs in cellular processes.
PF-3758309: A Pan-PAK Inhibitor
PF-3758309 is a potent, ATP-competitive, pyrrolopyrazole inhibitor with activity against multiple PAK isoforms, making it a pan-PAK inhibitor.[7][8][9] It has been shown to inhibit oncogenic signaling and tumor growth in various preclinical models.[10][11][12] However, its clinical development was terminated due to poor pharmacokinetics and adverse events.[7]
Quantitative Data Comparison
The following tables summarize key quantitative data for GNE-2861 and PF-3758309, providing a direct comparison of their potency and selectivity.
Table 1: Biochemical Potency against PAK Isoforms
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) |
| GNE-2861 | PAK4 | - | 7.5[5][13] | 3.3[6] | - |
| PAK5 | - | 36[5][13] | - | - | |
| PAK6 | - | 126[5][13] | - | - | |
| PF-3758309 | PAK1 | Cell-free | - | 13.7[10] | - |
| PAK2 | Cell-free | 190[14] | - | - | |
| PAK3 | Cell-free | 99[14] | - | - | |
| PAK4 | Cell-free | - | 18.7[8][10][15] | 2.7[8][10][11][12][15] | |
| PAK5 | Cell-free | - | 18.1[10] | - | |
| PAK6 | Cell-free | - | 17.1[10] | - |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | IC50 |
| PF-3758309 | HCT116 | Anchorage-independent growth | 0.24 nM[10] |
| HCT116 | Proliferation (CCK8) | 39 nM[15] | |
| A549 | Proliferation (CCK8) | 463 nM[15] | |
| SH-SY5Y | Proliferation (CCK-8) | 5.461 µM[16] | |
| IMR-32 | Proliferation (CCK-8) | 2.214 µM[16] | |
| Panel of 20 tumor cell lines | Anchorage-independent growth | Average of 4.7 nM[10] | |
| Engineered cells | GEF-H1 phosphorylation | 1.3 nM[10][11][12] |
Kinase Selectivity
GNE-2861 is reported to be an exquisitely selective Group II PAK inhibitor. In a panel of 222 kinases, no significant inhibition of other kinases was observed at a concentration of 100 nM.[6]
PF-3758309 , in contrast, is a pan-PAK inhibitor and has been shown to inhibit other kinases. In a broad panel screen, 13 out of 146 kinases were inhibited with IC50 values between 1 nM and 60 nM.[14] A recent study also suggested that PF-3758309 can inhibit NAMPT (Nicotinamide phosphoribosyltransferase).[17]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PAK signaling pathway and a general workflow for evaluating kinase inhibitors.
Caption: Simplified overview of the p21-activated kinase (PAK) signaling pathway.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Experimental Protocols
Detailed, step-by-step protocols for proprietary compounds are often not fully disclosed in publications. However, based on the literature, the following methodologies are commonly employed for the evaluation of PAK inhibitors.
Biochemical Kinase Assay (General Protocol)
This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 or Ki of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant PAK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Peptide or protein substrate specific for the kinase
-
Test inhibitor (GNE-2861 or PF-3758309) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase, substrate, and inhibitor to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP is typically at or near the Km for the enzyme.
-
Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate or ADP generated). This is often done by adding a detection reagent that produces a luminescent or fluorescent signal.
-
The signal is measured using a microplate reader.
-
Data is normalized to controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase within a cellular context.
Objective: To determine the cellular potency of an inhibitor by measuring the inhibition of substrate phosphorylation.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-GEF-H1, anti-total-GEF-H1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Gel electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the inhibitor for a specified period.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Block the membrane and probe with a primary antibody against the phosphorylated substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
Cell Proliferation Assay (e.g., CCK-8 or CellTiter-Glo®)
This assay measures the effect of an inhibitor on the proliferation and viability of cancer cells.
Objective: To determine the IC50 of an inhibitor for cell growth inhibition.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test inhibitor
-
Cell viability reagent (e.g., CCK-8 or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells at a low density in a 96-well plate and allow them to attach.
-
Treat the cells with a range of inhibitor concentrations.
-
Incubate for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures metabolic activity, which correlates with the number of viable cells.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
Conclusion
GNE-2861 and PF-3758309 are both valuable research tools for investigating the roles of PAKs in health and disease.
-
GNE-2861 is the inhibitor of choice when studying the specific functions of Group II PAKs (PAK4, PAK5, and PAK6) due to its high selectivity. Its use can help to avoid confounding effects from the inhibition of Group I PAKs.
-
PF-3758309 is a potent pan-PAK inhibitor suitable for studies where the goal is to inhibit the overall PAK signaling pathway. However, researchers must be mindful of its off-target effects, including potential inhibition of other kinases and NAMPT.
The selection between these two inhibitors should be guided by the specific research question and the desired level of target selectivity. For any cellular experiment, it is crucial to confirm target engagement by monitoring the phosphorylation of a downstream substrate to validate the inhibitor's on-target effect at the concentrations used.
References
- 1. PAK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe GNE-2861 | Chemical Probes Portal [chemicalprobes.org]
- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PF-3758309 - Wikipedia [en.wikipedia.org]
- 10. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GNE 2861 | PAK | TargetMol [targetmol.com]
- 14. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GNE-2861 and KPT-9274 in Cancer Models
In the landscape of preclinical cancer therapeutics, small molecule inhibitors targeting key signaling pathways have shown significant promise. Among these, inhibitors of p21-activated kinase 4 (PAK4) have garnered considerable attention due to the oncogenic role of this kinase in various malignancies. This guide provides a detailed comparison of two notable PAK4 inhibitors, GNE-2861 and KPT-9274, for researchers, scientists, and drug development professionals.
Executive Summary
Both GNE-2861 and KPT-9274 are potent inhibitors of PAK4, a serine/threonine kinase implicated in cell proliferation, survival, and migration. The key distinction lies in their target specificity. KPT-9274 is a first-in-class dual inhibitor, targeting both PAK4 and nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[1] In contrast, GNE-2861 is a selective inhibitor of group II PAKs, which include PAK4, PAK5, and PAK6. Recent findings, however, suggest that GNE-2861 also exhibits inhibitory activity against NAMPT. This guide will delve into their mechanisms of action, present available preclinical data in various cancer models, and provide detailed experimental protocols.
Mechanism of Action
KPT-9274: As a dual inhibitor, KPT-9274 exerts its anti-tumor effects through two distinct but synergistic mechanisms. By inhibiting PAK4, it disrupts downstream signaling pathways crucial for cancer cell growth and survival, including the Wnt/β-catenin and mTORC2 pathways.[2][3] Inhibition of NAMPT leads to the depletion of intracellular NAD+, a vital coenzyme for cellular metabolism and DNA repair, ultimately causing energy depletion and cell death.[1] This dual action makes KPT-9274 particularly effective in tumors reliant on both PAK4 signaling and the NAMPT-mediated NAD+ salvage pathway.
GNE-2861: GNE-2861 functions as a selective inhibitor of group II PAKs (PAK4, PAK5, and PAK6).[4] Its primary mechanism involves the direct inhibition of PAK4 kinase activity, thereby modulating downstream signaling cascades. Notably, in breast cancer models, GNE-2861 has been shown to perturb estrogen receptor alpha (ERα) signaling, a key driver of hormone-dependent tumors.[5] Evidence also suggests that GNE-2861 can inhibit NAMPT, adding another layer to its anti-cancer activity.[6]
Signaling Pathways
The signaling cascades affected by GNE-2861 and KPT-9274 are intricate and central to cancer progression. Below are Graphviz diagrams illustrating the key pathways modulated by each inhibitor.
Performance in Cancer Models: Quantitative Data
The following tables summarize the available quantitative data for GNE-2861 and KPT-9274 in various cancer models.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| GNE-2861 | - | PAK4 (biochemical) | 7.5 | [4] |
| - | PAK5 (biochemical) | 126 | [4] | |
| - | PAK6 (biochemical) | 36 | [4] | |
| KPT-9274 | Ovarian Cancer | A2780 | 25-83 | [7] |
| Ovarian Cancer | 1A9CP80 | 25-83 | [7] | |
| Ovarian Cancer | CP80 | 25-83 | [7] | |
| Ovarian Cancer | IGROV1 | 25-83 | [7] | |
| Ovarian Cancer | OVCAR8 | 25-83 | [7] | |
| Endometrial Cancer | ACI-98 | 25-83 | [7] | |
| Breast Cancer | T47D | 25-83 | [7] | |
| - | NAMPT (cell-free) | ~120 | [2] |
Table 2: In Vivo Efficacy (Xenograft Models)
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| GNE-2861 | Breast Cancer | MCF-7/LCC2 | Not specified in abstract | Sensitized to tamoxifen (B1202) | [5] |
| KPT-9274 | Renal Cell Carcinoma | 786-O | 100 mg/kg or 200 mg/kg, twice daily (oral gavage) | Dose-dependent inhibition | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of GNE-2861 and KPT-9274.
Cell Viability Assays
-
General Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (e.g., KPT-9274) for a specified period (e.g., 72 hours). Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescent signal is measured, and IC50 values are calculated by plotting cell viability against the compound concentration.[8]
Xenograft Models
-
Renal Cell Carcinoma Xenograft Model (KPT-9274):
-
Cell Implantation: 500,000 786-O human renal cell carcinoma cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[9]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with KPT-9274 via oral gavage at doses of 100 mg/kg or 200 mg/kg, administered twice daily. A vehicle control group is also included.[8][9]
-
Monitoring: Tumor volume is measured regularly (e.g., weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, and tissues can be used for further analysis, such as immunoblotting for target proteins.[8][9]
-
Discussion and Future Directions
KPT-9274 has demonstrated robust preclinical activity across a range of cancer models, attributable to its unique dual-targeting mechanism. The available in vivo data for KPT-9274 in renal cell carcinoma provides a strong rationale for its clinical development, although its Phase I trial was ultimately terminated.[10]
GNE-2861, while also a potent PAK4 inhibitor with demonstrated NAMPT activity, has less publicly available in vivo efficacy data, making a direct comparison of its anti-tumor activity with KPT-9274 challenging. The finding that it can restore tamoxifen sensitivity in breast cancer highlights its potential in overcoming drug resistance.[5]
Future research should focus on conducting head-to-head in vivo studies to directly compare the efficacy and safety of GNE-2861 and KPT-9274 in various cancer models. Further elucidation of the downstream signaling consequences of NAMPT inhibition by GNE-2861 is also warranted. For both compounds, the identification of predictive biomarkers will be crucial for patient stratification in future clinical trials. The synergistic potential of these inhibitors with other targeted therapies or immunotherapies also represents a promising avenue for investigation.
References
- 1. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A human breast cancer-derived xenograft and organoid platform for drug discovery and precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karyopharm.com [karyopharm.com]
- 10. escholarship.org [escholarship.org]
A Comparative Guide to GNE-2861 and Other PAK4 Inhibitors for Researchers
This guide provides a detailed comparison of GNE-2861 and other prominent p21-activated kinase 4 (PAK4) inhibitors, tailored for researchers, scientists, and drug development professionals. The content is based on experimental data to facilitate an objective evaluation of their performance and potential applications in cancer research and therapy.
Introduction to PAK4 Inhibition
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[1][2] Overexpression and hyperactivity of PAK4 have been implicated in the progression of numerous cancers, making it an attractive therapeutic target.[2][3] This has led to the development of several small molecule inhibitors aimed at attenuating its oncogenic signaling. This guide focuses on GNE-2861, a potent and selective group II PAK inhibitor, and compares its activity with other notable PAK4 inhibitors.
Quantitative Comparison of PAK4 Inhibitors
The following tables summarize the in vitro potency and selectivity of GNE-2861 against other well-characterized PAK4 inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are key metrics for evaluating enzyme inhibition.[4]
Table 1: In Vitro Potency of PAK Inhibitors (IC50 in nM)
| Inhibitor | PAK4 | PAK5 | PAK6 | PAK1 | PAK2 | PAK3 | Reference(s) |
| GNE-2861 | 7.5 | 126 | 36 | 5,420 | 970 | >10,000 | [5] |
| PF-3758309 | - | - | - | - | 190 | 99 | |
| SPA7012 | 770 | - | - | >100,000 (16% inhib.) | >100,000 (36% inhib.) | - | [6] |
Note: A lower IC50 value indicates higher potency.
Table 2: Inhibition Constant (Ki) of PAK Inhibitors (in nM)
| Inhibitor | PAK4 | PAK1 | Reference(s) |
| GNE-2861 | 3.3 | 2,900 | [7] |
| PF-3758309 | 18.7 | 13.7 |
Note: A lower Ki value indicates a higher binding affinity to the target.
Signaling Pathways
PAK4 is a key node in multiple signaling pathways that regulate cancer cell proliferation, survival, and metastasis.[1][3] Understanding these pathways is critical for elucidating the mechanism of action of PAK4 inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor performance. Below are methodologies for key assays used to characterize PAK4 inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant PAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test inhibitors (e.g., GNE-2861) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (for control).
-
Add 2 µL of a solution containing the PAK4 enzyme in kinase buffer.
-
Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.[8]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10]
Conclusion
GNE-2861 emerges as a highly potent and selective inhibitor of group II PAKs, with a particularly strong activity against PAK4.[5] Its selectivity profile suggests a lower potential for off-target effects compared to pan-PAK inhibitors like PF-3758309. The provided experimental protocols offer a standardized framework for the comparative evaluation of these and other novel PAK4 inhibitors. The choice of an appropriate inhibitor will ultimately depend on the specific research question, the cellular context, and the desired selectivity profile. Further investigation into the in vivo efficacy and pharmacokinetic properties of these compounds is crucial for their translation into clinical applications.
References
- 1. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of PAK4 in signaling and clinicopathology: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GNE-2861 | CAS 1394121-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe GNE-2861 | Chemical Probes Portal [chemicalprobes.org]
- 8. promega.jp [promega.jp]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
GNE-2861: A Comparative Guide to its Kinase Selectivity Profile
GNE-2861 is a potent and highly selective small molecule inhibitor targeting Group II p21-activated kinases (PAKs).[1][2] This guide provides a detailed comparison of GNE-2861's selectivity against other kinases, supported by experimental data and methodologies, to assist researchers in evaluating its potential for their studies.
Quantitative Kinase Inhibition Profile
GNE-2861 demonstrates remarkable selectivity for Group II PAKs (PAK4, PAK5, and PAK6) over Group I PAKs (PAK1, PAK2, and PAK3) and a broad panel of other kinases.[1][3] The inhibitor's potency is highest for PAK4, with a biochemical IC50 value of 7.5 nM and a Ki of 3.3 nM.[2][4] Its selectivity is highlighted by the significantly higher concentrations required to inhibit Group I PAKs.[1][3]
The table below summarizes the inhibitory activity of GNE-2861 against a selection of kinases.
| Kinase Target | Kinase Group | IC50 / Ki |
| PAK4 | Group II PAK | IC50: 7.5 nM [1][3][4] Ki: 3.3 nM [2] |
| PAK6 | Group II PAK | IC50: 36 nM [1][3][4] |
| PAK5 | Group II PAK | IC50: 126 nM [1][3][4] |
| PAK2 | Group I PAK | IC50: 0.97 µM[1][3] |
| PAK1 | Group I PAK | IC50: 5.42 µM[1][3] |
| PAK3 | Group I PAK | IC50: >10 µM[1][3] |
| Other Kinases | Various | No significant inhibition observed at 100 nM across a panel of 222 kinases.[2] |
GNE-2861's high selectivity is a key attribute, making it a valuable tool for specifically probing the function of Group II PAKs. In a broad kinase panel screen of 222 kinases, no significant off-target inhibition was detected at a concentration of 100 nM.[2]
Experimental Protocols
The kinase selectivity of GNE-2861 was determined using biochemical assays that measure the phosphorylation of a substrate by the target kinase.
Biochemical Kinase Assay (FRET-based)
A common method to determine kinase activity and inhibition is a Förster Resonance Energy Transfer (FRET)-based assay. The general workflow for such an assay is as follows:
-
Reagents and Preparation :
-
Recombinant human kinase enzyme (e.g., PAK4).
-
FRET peptide substrate specific for the kinase.
-
GNE-2861 serially diluted to various concentrations.
-
ATP solution at a concentration close to the Kₘ for the specific kinase.
-
Assay buffer.
-
-
Assay Procedure :
-
The kinase enzyme is pre-incubated with the inhibitor (GNE-2861) at various concentrations in the assay buffer.
-
The kinase reaction is initiated by adding the FRET peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is then stopped, typically by adding a chelating agent like EDTA.
-
-
Data Acquisition and Analysis :
-
The degree of substrate phosphorylation is measured by detecting the FRET signal using a suitable plate reader.
-
The raw data is converted to percent inhibition relative to a control reaction with no inhibitor.
-
IC50 values are calculated by fitting the percent inhibition data to a dose-response curve.
-
The Ki value for PAK4 was determined using a similar activity assay that measures the phosphorylation of a FRET peptide substrate.[2]
Signaling Pathway and Mechanism of Action
GNE-2861 primarily exerts its effects by inhibiting the kinase activity of Group II PAKs, with the highest potency against PAK4. PAK4 is a key signaling node involved in various cellular processes, including cell proliferation, migration, and survival. In the context of breast cancer, PAK4 has been shown to play a crucial role in tamoxifen (B1202) resistance through a positive feedback loop with Estrogen Receptor alpha (ERα).[5] PAK4 can phosphorylate ERα at serine 305, which enhances ERα's transcriptional activity and protein stability.[5] By inhibiting PAK4, GNE-2861 can disrupt this feedback loop, thereby sensitizing resistant breast cancer cells to tamoxifen.[5]
Caption: GNE-2861 inhibits PAK4, disrupting the ERα-PAK4 positive feedback loop in cancer cells.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Probe GNE-2861 | Chemical Probes Portal [chemicalprobes.org]
- 3. GNE-2861 | CAS 1394121-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-2861 in Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the group II p21-activated kinase (PAK) inhibitor, GNE-2861, in combination with other therapeutic agents. This document summarizes available preclinical data, details experimental methodologies, and visualizes key signaling pathways and workflows.
GNE-2861 is a selective inhibitor of group II p21-activated kinases (PAKs), specifically targeting PAK4, PAK5, and PAK6.[1] Its primary mechanism of action involves the perturbation of critical signaling pathways implicated in cancer cell proliferation, survival, and resistance to therapy. The most well-documented efficacy of GNE-2861 in combination therapy is in overcoming tamoxifen (B1202) resistance in estrogen receptor-positive (ER+) breast cancer.[1] Preclinical evidence also suggests a broader potential for PAK4 inhibitors in combination with immunotherapy and other targeted agents, offering a promising avenue for future cancer treatment strategies.
GNE-2861 and Tamoxifen in ER+ Breast Cancer
A significant body of research has focused on the synergistic effect of GNE-2861 and tamoxifen in overcoming acquired resistance in ER+ breast cancer. Mechanistically, PAK4 has been shown to stabilize and activate the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.[1] Overexpression of PAK4 is associated with tamoxifen resistance. GNE-2861, by inhibiting PAK4, restores sensitivity to tamoxifen in resistant breast cancer cell lines.[1]
Quantitative Data: GNE-2861 and Tamoxifen Combination
| Cell Line | Treatment | IC50 of Tamoxifen (μM) | Fold Sensitization with GNE-2861 | Reference |
| MCF-7 (Tamoxifen-sensitive) | Tamoxifen alone | ~7 | - | [1] |
| MCF-7 (Tamoxifen-sensitive) | Tamoxifen + GNE-2861 (50 μM) | <7 | Enhanced sensitivity | [1] |
| MCF-7/LCC2 (Tamoxifen-resistant) | Tamoxifen alone | ~14 | - | [1] |
| MCF-7/LCC2 (Tamoxifen-resistant) | Tamoxifen + GNE-2861 (50 μM) | ~7 | ~2-fold | [1] |
Broader Potential of PAK4 Inhibition in Combination Therapy
While direct evidence for GNE-2861 in combination with other agents is limited, studies on other PAK4 inhibitors, such as KPT-9274, provide a strong rationale for exploring GNE-2861 in similar combinations.
PAK4 Inhibitors and Immunotherapy
Preclinical studies have demonstrated that PAK4 inhibition can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy.[2] High PAK4 expression has been correlated with an immune-excluded tumor microenvironment, characterized by low infiltration of T cells.[3] Inhibition of PAK4 can remodel the tumor microenvironment, leading to increased T-cell infiltration and improved anti-tumor immune responses.[2]
PAK4 Inhibitors and Chemotherapy
In preclinical models of pancreatic cancer, the PAK4 inhibitor KPT-9274 has shown synergistic effects when combined with gemcitabine.[4] This suggests that targeting the PAK4 pathway may sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.
PAK4 Inhibitors and Other Targeted Therapies
The PI3K/AKT/mTOR and RAS/MEK/ERK pathways are frequently dysregulated in cancer and are known to crosstalk with PAK4 signaling.[3] This provides a strong rationale for combining GNE-2861 with inhibitors of these pathways, such as PI3K inhibitors or MEK inhibitors, to achieve a more potent anti-tumor effect. Furthermore, given the role of PAKs in cell cycle progression, combination with CDK4/6 inhibitors presents another logical therapeutic strategy.[5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: GNE-2861 inhibits PAK4, impacting downstream signaling pathways.
Caption: General workflow for in vitro combination studies with GNE-2861.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining cell viability and proliferation in response to GNE-2861 and a combination drug.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of GNE-2861, the combination drug, and the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Combination index (CI) values can be calculated to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis
This protocol is for assessing the effect of GNE-2861 combinations on protein expression and signaling pathway activation.
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, PAK4) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by GNE-2861 combination treatment.
-
Cell Treatment and Harvesting: Treat cells as described for the proliferation assay. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
GNE-2861 demonstrates clear synergistic efficacy with tamoxifen in preclinical models of ER+ breast cancer, providing a strong rationale for its clinical development in this setting. The broader potential of GNE-2861 in combination with immunotherapy, chemotherapy, and other targeted agents is supported by studies on other PAK4 inhibitors. Further preclinical studies are warranted to directly evaluate the efficacy of GNE-2861 in these combinations and to identify predictive biomarkers for patient selection. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAK4 inhibition augments anti-tumour effect by immunomodulation in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 4. "NovelCombination to Enhance the Antitumor Activity ofKRASG12C Targeted" by H. Y. Khan, S. F. Bannoura et al. [scholarlycommons.henryford.com]
- 5. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
GNE-2861 and PAK4: A Comparative Guide to a Selective Kinase Inhibitor
This guide provides a detailed comparison of the p21-activated kinase 4 (PAK4) inhibitor, GNE-2861, with other notable PAK inhibitors. We delve into the specifics of its cocrystal structure, binding affinity, and selectivity, supported by experimental data and protocols for researchers in drug discovery and cancer biology.
Structural Insights from the GNE-2861/PAK4 Cocrystal Structure
The cocrystal structure of GNE-2861 in complex with the kinase domain of PAK4 (PDB ID: 4O0V) reveals it to be a type I 1/2 inhibitor, binding to the ATP-binding cleft in the active (DFG-in) conformation of the kinase.[1] The binding mechanism showcases several key interactions that contribute to its potency and selectivity:
-
Hinge Binding: The 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine core of GNE-2861 forms critical hydrogen bonds with the backbone of Leu398 in the hinge region of PAK4, a common anchoring point for ATP-competitive inhibitors.[1]
-
Hydrophobic and Ribose Pocket Occupancy: The inhibitor extends into a hydrophobic pocket, which increases its binding affinity.[1] Furthermore, the scaffold is positioned to occupy the ribose pocket of the ATP binding site.[1]
-
Selectivity through Back Pocket Interaction: A distinguishing feature of GNE-2861 is its propargyl alcohol substituent. This group extends into a lipophilic back pocket near the gatekeeper residue (Met395). This interaction is crucial for its selectivity, as many other kinases possess a larger gatekeeper residue that would sterically clash with this moiety.[1][2] This unique flexibility in the PAK4 back pocket is a key determinant for the high selectivity of GNE-2861 for group II PAKs over group I.[3]
Performance Comparison of PAK4 Inhibitors
GNE-2861 demonstrates high potency for PAK4 and selectivity for group II PAKs (PAK4, PAK5, PAK6) over group I (PAK1, PAK2, PAK3). Its performance is compared below with PF-3758309, a potent pan-PAK inhibitor, and KPT-9274, a novel dual-specific, allosteric inhibitor.
| Inhibitor | Type | Target(s) | PAK4 IC50 / Kᵢ | Selectivity Profile |
| GNE-2861 | ATP-Competitive (Type I 1/2) | Group II PAKs | 7.5 nM (IC₅₀) / 3.3 nM (Kᵢ)[3][4] | Highly selective for Group II PAKs. >870-fold more selective for PAK4 than PAK1. IC₅₀s: PAK1 = 5.42 µM, PAK5 = 36 nM, PAK6 = 126 nM.[3][5] |
| PF-3758309 | ATP-Competitive (Type I) | Pan-PAK | 1.3 nM (Cellular IC₅₀) / 18.7 nM (Kᵢ)[6][7] | Pan-PAK inhibitor with high potency against both Group I and II PAKs. Kᵢ for PAK1 is 13.7 nM.[8][9] |
| KPT-9274 (Padnarsertib) | Allosteric | PAK4 / NAMPT | ~50 nM (Cellular degradation IC₅₀)[10] | Dual inhibitor. Does not inhibit PAK4 kinase activity directly in cell-free assays but reduces total PAK4 protein levels in cells. Also inhibits NAMPT with an IC₅₀ of ~120 nM.[10][11] |
Signaling Pathways and Experimental Workflows
To understand the biological context and experimental evaluation of these inhibitors, the following diagrams illustrate the PAK4 signaling pathway and a typical workflow for a kinase inhibition assay.
PAK4 Signaling Pathway
P21-activated kinase 4 (PAK4) is a key downstream effector of the Rho GTPase, Cdc42. It plays a significant role in various oncogenic signaling pathways, influencing cytoskeletal dynamics, cell proliferation, survival, and migration. Its inhibition can disrupt these critical cancer-promoting processes.[9]
Caption: Simplified PAK4 signaling cascade and point of inhibition.
Experimental Workflow: In Vitro Kinase Assay
The inhibitory activity of compounds like GNE-2861 is quantified using in vitro kinase assays. These assays measure the phosphorylation of a specific substrate by PAK4 in the presence of varying concentrations of the inhibitor.
Caption: General workflow for a PAK4 in vitro kinase inhibition assay.
Experimental Protocols
Below are generalized protocols for common in vitro kinase assays used to determine inhibitor potency.
Protocol 1: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reagent Preparation :
-
Prepare 1x Kinase Assay Buffer from a 5x stock.
-
Prepare a master mix containing 5x Kinase Assay Buffer, ATP (e.g., 500 µM stock), and a suitable substrate (e.g., PAKtide).
-
Prepare serial dilutions of the test inhibitor (e.g., GNE-2861) at 10-fold the desired final concentration. The final DMSO concentration should not exceed 1%.
-
-
Kinase Reaction :
-
Add 2.5 µl of the diluted test inhibitor or vehicle (for controls) to the wells of a microplate.
-
Add 12.5 µl of the master mix to all wells.
-
Initiate the reaction by adding 10 µl of diluted PAK4 enzyme (e.g., 1 ng/µl) to all wells except the "blank" control.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection :
-
Terminate the kinase reaction and deplete remaining ATP by adding 25 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 45 minutes.
-
Convert the ADP produced to ATP by adding 50 µl of Kinase Detection Reagent.
-
Incubate at room temperature for another 45 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP generated and thus the kinase activity.
-
-
Data Analysis :
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: LanthaScreen™ TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a phosphorylation-specific antibody to the product of the kinase reaction.
-
Reagent Preparation :
-
Determine the optimal ATP concentration (typically at the Kₘ,app) and PAK4 enzyme concentration (EC₈₀ value) through initial optimization experiments as described by the manufacturer.[6]
-
Prepare a 4x stock of the test inhibitor in 4% DMSO.
-
Prepare a 4x stock of PAK4 enzyme in kinase buffer.
-
Prepare a 2x stock of the fluorescently labeled substrate and ATP in kinase buffer.
-
-
Kinase Reaction :
-
Add 2.5 µl of the 4x inhibitor solution to the assay wells.
-
Add 2.5 µl of the 4x kinase solution.
-
Initiate the reaction by adding 5 µl of the 2x substrate/ATP solution.
-
Incubate at room temperature for 1 hour, protecting the plate from light.
-
-
Signal Detection :
-
Stop the reaction by adding 10 µl of a TR-FRET dilution buffer containing EDTA and a terbium-labeled phospho-specific antibody.
-
Mix and incubate at room temperature for at least 30 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
-
Data Analysis :
-
Calculate the TR-FRET emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. GNE-2861 | CAS 1394121-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 9. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Step 1: Delving into PAK4's Function and Signaling Network
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes. It is a member of the p21-activated kinase (PAK) family, which are key effectors of the Rho family of small GTPases, particularly Cdc42 and Rac. PAK4 is involved in regulating cytoskeleton remodeling, cell motility, proliferation, survival, and gene expression. Its dysregulation is frequently associated with the development and progression of various cancers, making it a significant therapeutic target.
PAK4 Signaling Pathways:
PAK4 is a central node in several major signaling pathways that are often implicated in cancer. These include:
-
Wnt/β-catenin Pathway: PAK4 can phosphorylate and stabilize β-catenin, a key component of the Wnt signaling pathway. This leads to the transcription of target genes involved in cell proliferation and survival.
-
PI3K/AKT Pathway: PAK4 can activate the PI3K/AKT pathway, which is crucial for cell growth, proliferation, and survival. This activation can occur through both kinase-dependent and -independent mechanisms.
-
LIMK1/Cofilin Pathway: Activated PAK4 phosphorylates and activates LIM kinase 1 (LIMK1). LIMK1 then phosphorylates and inactivates cofilin, a protein that promotes the disassembly of actin filaments. This leads to the stabilization of the actin cytoskeleton, which is important for cell migration and invasion.
-
Ras/MEK/ERK Pathway: PAK4 can be activated by Ras and can, in turn, influence the downstream MEK/ERK signaling cascade, which is a critical regulator of cell proliferation and differentiation.
-
NF-κB Pathway: PAK4 is involved in the TNF-α-induced and NF-κB-mediated survival pathways. It can enhance the nuclear accumulation and transcriptional activity of NF-κB, thereby promoting cell survival.
-
HGF/c-Met Pathway: Hepatocyte growth factor (HGF) and its receptor c-Met are associated with cancer cell motility and invasion. PAK4 is recruited to and activated by c-Met, and in response, it phosphorylates downstream targets like LIMK1.
-
CREB Pathway: The transcription factor CREB (cAMP response element-binding protein) has been identified as a novel effector of PAK4. The PAK4-CREB axis has implications in various cellular processes and diseases.
Downstream Effectors of PAK4:
PAK4 exerts its effects by phosphorylating a wide range of downstream substrates. Some of the key effectors include:
-
LIMK1: As mentioned above, this is a key substrate for regulating the actin cytoskeleton.
-
Integrin β5: Phosphorylation of integrin β5 by PAK4 can influence cell adhesion and migration.
-
β-catenin: Phosphorylation at Ser675 by PAK4 stabilizes β-catenin.
-
Smad2: PAK4 can phosphorylate Smad2, a key component of the TGF-β signaling pathway.
-
GEF-H1: PAK4 can phosphorylate and regulate the activity of this guanine (B1146940) nucleotide exchange factor for RhoA.
-
Paxillin: A focal adhesion-associated protein that can be phosphorylated by PAK4.
-
SCG10: A neuronal protein involved in microtubule dynamics.
Role of PAK4 in Cancer:
Overexpression and/or hyperactivation of PAK4 have been observed in a multitude of human cancers, including breast, prostate, lung, ovarian, and pancreatic cancers. High levels of PAK4 are often associated with poor prognosis, metastasis, and chemoresistance. Its role in promoting cancer progression is multifaceted, involving the stimulation of cell proliferation, survival, invasion, metastasis, angiogenesis, and suppression of anti-tumor immune responses. This central role in cancer biology has made PAK4 an attractive target for the development of novel anti-cancer therapies.
Below is a diagram illustrating the central role of PAK4 in various signaling pathways.
Caption: Overview of PAK4 signaling pathways and their cellular outcomes.
Now that I have a foundational understanding of PAK4's function and signaling, I will proceed to the next steps of the plan, which involve researching the specifics of knockdown techniques and the inhibitor GNE-2861. I will then look for comparative studies to populate the comparison guide. Subsequent steps will involve structuring the data, detailing protocols, and creating the required visualizations. The initial search has provided a strong basis for the subsequent investigation into the comparative effects of knockdown versus small molecule inhibition of PAK4. The plan remains sound. I have already gathered substantial information on PAK4's function and signaling pathways in the previous step. The existing search results have provided a comprehensive overview of its role in various cellular processes and its implication in cancer. Therefore, I do not need to execute a new search for this specific sub-step. I will now proceed to the next step of the original plan, which is to research "knockdown" techniques and the specific inhibitor GNE-2861. This will allow me to build upon the foundational knowledge of PAK4 and move towards the core comparison required by the user.
Proceeding to the next step of the original plan.The user wants a detailed comparison between knocking down PAK4 and inhibiting it with GNE-2861. I have already performed an initial search on PAK4's function and signaling pathways. Now, I need to gather specific information on GNE-2861 and knockdown techniques, and ideally, find studies that directly compare the two.
Based on the initial search, I have a good understanding of PAK4's role. I will now focus on finding experimental data and protocols related to both inhibition methods. My next step will be to search for information specifically on GNE-2861 and for studies that use knockdown (like siRNA or shRNA) to target PAK4. I will also look for any papers that might have used both techniques, as these would be the most valuable for a direct comparison.
After gathering this information, I will proceed to organize it into tables, detail the experimental protocols, and create the requested Graphviz diagrams. The final output will be a comprehensive guide comparing the two methods for an audience of researchers.
Updated plan:
-
Search for information on GNE-2861, focusing on its mechanism of action, specificity, and any published data on its effects on PAK4 and downstream signaling.
-
Search for studies that have used knockdown techniques (siRNA, shRNA) to inhibit PAK4, collecting data on the efficiency of knockdown and the resulting cellular phenotypes.
-
Organize the collected quantitative data into structured tables for a clear comparison of the two methods.
-
Detail the experimental protocols for key experiments cited in the gathered literature.
-
Create Graphviz diagrams for the PAK4 signaling pathway, the experimental workflow for comparing knockdown and GNE-2861, and the logical relationship of the comparison.
-
Synthesize all the gathered information, tables, and diagrams into a comprehensive comparison guide.### A Comparative Guide: PAK4 Inhibition via Knockdown vs. GNE-2861
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods for inhibiting the p21-activated kinase 4 (PAK4): genetic knockdown (using siRNA/shRNA) and pharmacological inhibition with the small molecule GNE-2861. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and interpreting results in the context of cancer research and drug development.
Introduction to PAK4 and its Inhibition
PAK4 is a serine/threonine kinase that is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[1] Its overexpression and hyperactivity are strongly implicated in the progression and poor prognosis of various cancers.[2][3] Consequently, inhibiting PAK4 function is a promising therapeutic strategy. This can be achieved by either reducing the total amount of PAK4 protein through genetic knockdown or by directly inhibiting its kinase activity with a small molecule inhibitor like GNE-2861.
Mechanism of Action
PAK4 Knockdown: This method utilizes RNA interference (RNAi), typically through small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), to target and degrade PAK4 mRNA. This leads to a significant reduction in the total cellular pool of PAK4 protein, affecting both its kinase and non-kinase (scaffolding) functions.[3]
GNE-2861 Inhibition: GNE-2861 is a potent and selective ATP-competitive inhibitor that targets the kinase activity of group II PAKs, with a high affinity for PAK4. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. It is important to note that GNE-2861 also inhibits other group II PAKs, namely PAK5 and PAK6.
References
- 1. PAK4-relevant proliferation reduced by cell autophagy via p53/mTOR/p-AKT signaling - Li - Translational Cancer Research [tcr.amegroups.org]
- 2. Knockdown of PAK4 or PAK1 inhibits the proliferation of mutant KRAS colon cancer cells independently of RAF/MEK/ERK and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-2861: A Comparative Guide to a Selective Chemical Probe for PAK4 Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNE-2861, a potent and selective chemical probe for p21-activated kinase 4 (PAK4), with other available alternatives. Experimental data is presented to support the comparison, and detailed protocols for key assays are provided to enable researchers to reproduce and validate these findings.
Introduction to PAK4 and the Need for Selective Probes
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are critical effectors of Rho GTPases, playing a central role in cytoskeletal dynamics, cell motility, proliferation, and survival. The PAK family is divided into two groups, with Group I (PAK1-3) and Group II (PAK4-6) exhibiting distinct structural and regulatory properties. PAK4, a key member of Group II, is frequently overexpressed in various human cancers and is associated with poor prognosis, making it an attractive therapeutic target.[1][2] Potent and selective chemical probes are essential tools for dissecting the specific functions of PAK4 in normal physiology and disease, and for validating it as a drug target.
GNE-2861 has emerged as a valuable tool for studying PAK4 due to its high potency and remarkable selectivity for Group II PAKs. This guide will compare its performance against other known PAK4 inhibitors.
Comparative Analysis of PAK4 Chemical Probes
The following tables summarize the biochemical and cellular activities of GNE-2861 and other commonly used PAK4 inhibitors.
Table 1: Biochemical Potency and Selectivity of PAK4 Inhibitors
| Compound | Type | PAK4 IC50/Ki | PAK1 IC50/Ki | PAK5 IC50 | PAK6 IC50 | Notes |
| GNE-2861 | ATP-competitive | 7.5 nM (IC50)[3][4] | 2.9 µM (Ki) | 126 nM[3][4] | 36 nM[3][4] | Highly selective for Group II PAKs. |
| PF-3758309 | ATP-competitive | 2.7 nM (Kd)[5][6] | Potent inhibitor | Potent inhibitor | Potent inhibitor | Pan-PAK inhibitor with activity against other kinases.[7][8] |
| KPT-9274 | Allosteric, Dual inhibitor | Not a direct kinase inhibitor | Not a direct kinase inhibitor | Not a direct kinase inhibitor | Not a direct kinase inhibitor | Dual inhibitor of PAK4 and NAMPT.[9][10] |
| LCH-7749944 | ATP-competitive | 14.93 µM (IC50)[1][11] | Less potent | Less potent | Less potent | Moderate potency with some selectivity for PAK4.[3][11] |
Table 2: Cellular Activity of PAK4 Inhibitors
| Compound | Cellular Assay | Cell Line(s) | Observed Effect |
| GNE-2861 | Proliferation, Migration, Invasion | Breast cancer cell lines | Inhibition of proliferation, migration, and invasion. Sensitizes tamoxifen-resistant cells.[3][4] |
| PF-3758309 | Anchorage-independent growth | HCT116, various cancer cell lines | Potent inhibition of anchorage-independent growth.[6][7] |
| KPT-9274 | Viability, Migration, Invasion | Renal cell carcinoma cell lines | Attenuates viability, invasion, and migration. Induces G2/M arrest and apoptosis.[9][12] |
| LCH-7749944 | Proliferation, Migration, Invasion | Gastric cancer cells | Suppression of proliferation, migration, and invasion.[1][3] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the relevant signaling pathways and experimental procedures.
Caption: Simplified PAK4 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LCH-7749944, a novel and potent p21-activated kinase 4 inhibitor, suppresses proliferation and invasion in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Portico [access.portico.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GNE-2861 Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the group II p21-activated kinase (PAK) inhibitor, GNE-2861, with other relevant PAK inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the cross-validation of GNE-2861's effects across various cell lines. This document summarizes key quantitative data, details experimental protocols for cited experiments, and provides visual representations of signaling pathways and workflows.
GNE-2861: Mechanism of Action
GNE-2861 is a selective inhibitor of the group II p21-activated kinases (PAKs), with the highest potency against PAK4. Its mechanism of action is particularly relevant in the context of endocrine-resistant breast cancer. In estrogen receptor-positive (ERα+) breast cancer cells, a positive feedback loop exists where ERα promotes the expression of PAK4. In turn, PAK4 stabilizes and activates ERα, leading to increased transcriptional activity and contributing to tamoxifen (B1202) resistance. GNE-2861 disrupts this oncogenic signaling loop, thereby resensitizing resistant cells to tamoxifen treatment.[1][2][3][4]
Comparative Analysis of PAK Inhibitors
GNE-2861's primary reported function is the restoration of tamoxifen sensitivity in resistant breast cancer cell lines. For a broader comparison of its cytotoxic and anti-migratory potential, it is compared here with other notable PAK inhibitors, PF-3758309 and FRAX597.
Inhibitor Specificity and Potency
| Inhibitor | Target(s) | IC50 Values | Key Features |
| GNE-2861 | Group II PAKs (PAK4, PAK5, PAK6) | PAK4: 7.5 nM, PAK5: 126 nM, PAK6: 36 nM | Restores tamoxifen sensitivity in resistant breast cancer cells.[1][2][3][4] |
| PF-3758309 | Pan-PAK inhibitor (potent against PAK4) | Anchorage-independent growth: 4.7 nM (in a panel of tumor cell lines); Cellular proliferation (A549 cells): 20 nM | Broad anti-proliferative activity across various cancer cell lines. |
| FRAX597 | Group I PAKs (PAK1, PAK2, PAK3) | Cellular IC50 (Nf2-null Schwann cells): ~70 nM | Shows efficacy in preclinical models of neurofibromatosis type 2 and pancreatic cancer. |
Cross-Validation of GNE-2861 Effects in Breast Cancer Cell Lines
The most well-documented effect of GNE-2861 is its ability to overcome tamoxifen resistance.
| Cell Line | Treatment | Effect |
| MCF-7 (Tamoxifen-sensitive) | Tamoxifen | Approximate IC50: 7 µM |
| MCF-7/LCC2 (Tamoxifen-resistant) | Tamoxifen | Approximate IC50: 14 µM |
| MCF-7/LCC2 | Tamoxifen + 50 µM GNE-2861 | Restores tamoxifen sensitivity to levels comparable to MCF-7 cells.[2] |
While specific IC50 values for GNE-2861's direct impact on cell viability and migration are not widely published, studies have shown it inhibits cell migration and reduces cell viability in MDA-MB-436 and MCF-10A PIK3CA cells in a concentration-dependent manner.
Alternative PAK Inhibitors: Performance Data
PF-3758309
| Cell Line(s) | Assay | IC50 Value |
| Panel of 20 tumor cell lines | Anchorage-independent growth | 4.7 ± 3.0 nM |
| A549 (Lung Carcinoma) | Cellular proliferation | 20 nM |
| HCT116 (Colon Carcinoma) | Anchorage-independent growth | 0.24 ± 0.09 nM |
| HCT116 | pGEF-H1 inhibition | 1.3 ± 0.5 nM |
FRAX597
| Cell Line(s) | Assay | IC50 Value/Effect |
| Nf2-null Schwann cells (SC4) | Cellular proliferation | ~70 nM |
| Pancreatic Cancer Cell Lines | Proliferation | Inhibition observed |
| Pancreatic Cancer Cell Lines | Migration/Invasion | Inhibition observed |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of findings.
Cell Viability Assay (WST-1)
This protocol outlines the steps for assessing cell viability using a water-soluble tetrazolium salt (WST-1) assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate for 24-48 hours to allow for cell attachment.
-
Compound Addition: Treat cells with various concentrations of GNE-2861 or alternative inhibitors. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Migration Assay (Scratch Wound Healing)
This protocol details the steps for a scratch wound healing assay to assess cell migration.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a linear scratch in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of GNE-2861 or an alternative inhibitor.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the initial area.
Western Blotting for Phosphorylated Proteins
This protocol describes the detection of phosphorylated PAK4 (p-PAK4) as an indicator of target engagement.
Protocol:
-
Sample Preparation: Lyse treated and control cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-PAK4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of GNE-2861: A Guide for Laboratory Professionals
Researchers and scientists handling GNE-2861 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of GNE-2861 waste, in line with safety data sheet recommendations. All waste containing GNE-2861 is to be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any work with GNE-2861, it is crucial to be familiar with its hazard profile. GNE-2861 is classified as acutely toxic if swallowed and is suspected of causing genetic defects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of GNE-2861 should be performed in a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Container Management
Proper segregation of waste streams is critical to prevent accidental chemical reactions and to ensure compliant disposal. All containers for GNE-2861 waste must be clearly labeled as "Hazardous Waste," listing all chemical constituents, including solvents, and their approximate concentrations.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste | Sealable, compatible plastic or glass container | "Hazardous Waste," "GNE-2861 Solid Waste," list of all constituents, and date. |
| Liquid Waste | Sealable, compatible plastic or glass container with a tightly fitting cap | "Hazardous Waste," "GNE-2861 Liquid Waste," list of all constituents (including solvents), and date. |
| Sharps Waste | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," "Contaminated with GNE-2861." |
Step-by-Step Disposal Procedures
The following protocols provide a clear workflow for the safe disposal of various types of GNE-2861 waste.
Disposal of Unused GNE-2861
Surplus and non-recyclable GNE-2861 must be disposed of through a licensed disposal company.[1] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not attempt to dispose of GNE-2861 down the drain or in regular trash.
Disposal of Contaminated Labware
All labware, including pipette tips, tubes, and gloves, that comes into contact with GNE-2861 should be considered hazardous waste.
-
Segregation : Immediately place all contaminated solid waste into a designated, labeled hazardous waste container.
-
Storage : Keep the container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.
-
Disposal : Once the container is full, arrange for pickup by a licensed professional waste disposal service.
Decontamination of Glassware and Equipment
Reusable glassware and equipment must be decontaminated before being returned to general use.
-
Initial Rinse : Rinse the contaminated glassware or equipment with a suitable solvent (e.g., ethanol (B145695) or DMSO, depending on the experimental use) to remove the majority of the GNE-2861 residue. This rinseate must be collected and disposed of as hazardous liquid waste.
-
Washing : Wash the rinsed items with an appropriate laboratory detergent and water.
-
Final Rinse : Thoroughly rinse with deionized water.
Disposal of Liquid Waste
All liquid waste containing GNE-2861, including experimental solutions and rinseate from decontamination, must be collected as hazardous waste.
-
Collection : Collect all liquid waste in a designated, sealed, and labeled container.
-
Storage : Store the liquid waste container in a secondary containment bin in a designated satellite accumulation area.
-
Disposal : Contact a licensed professional waste disposal service for pickup and disposal.[1]
Experimental Workflow for GNE-2861 Disposal
The following diagram illustrates the logical workflow for the proper disposal of GNE-2861 waste.
Caption: Logical workflow for the proper disposal of GNE-2861 waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of GNE-2861, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Essential Safety and Logistical Information for Handling GNE-2861
GNE-2861 is a potent and selective inhibitor of the group II p21-activated kinases (PAKs), specifically targeting PAK4, PAK5, and PAK6.[1][2][3] It is a valuable tool for researchers in oncology and cell signaling, particularly in studies related to cancer cell proliferation, migration, and tamoxifen (B1202) resistance in breast cancer.[2] Due to its bioactive nature, proper handling, and disposal are crucial for laboratory safety. This guide provides essential procedural information for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key physical and chemical properties of GNE-2861 is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₆N₆O₂ |
| Molecular Weight | 406.5 g/mol |
| CAS Number | 1394121-05-1 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Ethanol |
| Storage Temperature | -20°C |
Hazard Identification and Personal Protective Equipment (PPE)
Based on these hazards, the following personal protective equipment is mandatory when handling GNE-2861:
| PPE Category | Required Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. If handling powders outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is recommended to avoid inhalation of dust. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE, including gloves and eye protection, when unpacking.
-
Confirm that the container is properly sealed and labeled.
Preparation of Stock Solutions:
-
All work with solid GNE-2861 should be performed in a chemical fume hood or a powder-handling enclosure to minimize inhalation exposure.
-
To prepare a stock solution, dissolve GNE-2861 in an appropriate solvent such as DMSO or ethanol. For example, to make a 10 mM stock solution in DMSO, dissolve 4.065 mg of GNE-2861 in 1 mL of DMSO.
-
Ensure the compound is fully dissolved before use in experiments. Sonication may be used to aid dissolution.[4]
-
Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3]
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where GNE-2861 is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
All waste containing GNE-2861, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.
-
Solid Waste: Collect solid waste, including contaminated gloves, wipes, and plasticware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing GNE-2861 in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5]
Experimental Protocols
GNE-2861 is primarily used in cell-based assays and in vivo studies to investigate the role of group II PAKs in various cellular processes.
Cell-Based Assay Workflow
The following diagram outlines a general workflow for a cell-based experiment using GNE-2861.
Caption: A typical workflow for in vitro experiments involving GNE-2861.
Detailed Methodology for a Western Blotting Experiment to Assess PAK4 Signaling:
This protocol describes how to assess the effect of GNE-2861 on the phosphorylation of downstream targets of PAK4.
-
Cell Culture and Treatment:
-
Seed your cancer cell line of interest (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of GNE-2861 in your cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Treat the cells with varying concentrations of GNE-2861 (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO only).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a known PAK4 downstream target (e.g., phospho-β-catenin (Ser675)) overnight at 4°C. Also, probe a separate blot or strip and re-probe for total β-catenin and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Signaling Pathway
GNE-2861 inhibits group II PAKs, with the highest potency against PAK4.[1] PAK4 is a key downstream effector of small GTPases like Cdc42 and is involved in regulating cell proliferation, survival, and migration. The diagram below illustrates a simplified signaling pathway involving PAK4 that can be investigated using GNE-2861.
Caption: GNE-2861 inhibits PAK4, which can block downstream signaling events.
By providing this essential safety, handling, and experimental information, we aim to empower researchers to use GNE-2861 effectively and safely, fostering a culture of laboratory safety and advancing scientific discovery.
References
- 1. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nacalai.com [nacalai.com]
- 5. yorku.ca [yorku.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
